Trityl-PEG10-Azide
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55N3O10/c40-42-41-16-17-43-18-19-44-20-21-45-22-23-46-24-25-47-26-27-48-28-29-49-30-31-50-32-33-51-34-35-52-39(36-10-4-1-5-11-36,37-12-6-2-7-13-37)38-14-8-3-9-15-38/h1-15H,16-35H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESYAKTEQEZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Trityl-PEG10-Azide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Trityl-PEG10-Azide is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule playing a pivotal role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its unique architecture, featuring a terminal azide (B81097) for "click" chemistry, a hydrophilic PEG10 spacer, and a protecting trityl group, offers a versatile platform for the synthesis of sophisticated molecular architectures. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Core Properties and Specifications
This compound is a well-defined chemical entity with consistent properties that are crucial for reproducible experimental outcomes. The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the resulting conjugates, a critical factor in improving the pharmacokinetic profiles of novel therapeutics.
| Property | Value | Source(s) |
| Chemical Formula | C₃₉H₅₅N₃O₁₀ | [1][2] |
| Molecular Weight | 725.87 - 725.9 g/mol | [1][2] |
| CAS Number | 877239-08-2 | |
| Purity | ≥95% to 98% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C | |
| Shipping Conditions | Typically shipped at ambient temperature or with blue ice |
Key Applications in Drug Development
The primary utility of this compound lies in its role as a versatile linker for creating covalent linkages between different molecular entities.
PROTAC Synthesis: this compound is extensively used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The PEG10 linker in this compound provides the necessary spatial separation between the E3 ligase ligand and the target protein ligand.
Bioconjugation via Click Chemistry: The terminal azide group is a key functional handle that allows for highly efficient and specific conjugation to molecules containing an alkyne group via "click chemistry". This bioorthogonal reaction is widely employed for labeling and conjugating sensitive biomolecules due to its high yield, specificity, and biocompatibility.
Experimental Protocols and Methodologies
The utility of this compound is realized through a series of well-established chemical reactions. The following sections detail the protocols for deprotection and subsequent conjugation reactions.
Trityl Group Deprotection
The trityl group serves as a protecting group for a terminal functional group (e.g., a hydroxyl group which is then converted to an azide). In many synthetic routes, the trityl group is removed to reveal a functional group for further modification. However, in the case of this compound, the trityl group is typically protecting one end of the PEG linker, while the azide is at the other end, ready for reaction. If a protocol requires the removal of the trityl group to expose a functional group, it can be achieved under acidic conditions or via hydrogenolysis.
Protocol: Acid-Mediated Trityl Deprotection
-
Dissolution: Dissolve the trityl-protected compound in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Acidification: Add a solution of a mild acid, such as trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA), dropwise to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Quenching: Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Perform an aqueous workup, dry the organic layer, and purify the deprotected product using column chromatography.
Caption: Workflow for the acid-mediated deprotection of a trityl group.
Click Chemistry Conjugation
This compound is a reagent primed for click chemistry reactions, which are known for their high efficiency and specificity. It can participate in both copper-catalyzed and copper-free variants.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).
Protocol: General CuAAC Reaction
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, this compound, copper(II) sulfate (B86663), and sodium ascorbate (B8700270) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and this compound.
-
Catalyst Addition: Add the copper(II) sulfate solution, followed by the sodium ascorbate solution to initiate the reaction. A copper-chelating ligand like THPTA or TBTA can be included to improve catalyst stability and reduce cytotoxicity in biological applications.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, the desired conjugate can be purified using standard techniques such as column chromatography or HPLC.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For applications involving live cells or other systems where copper toxicity is a concern, a copper-free click chemistry approach is preferred. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a catalyst.
Protocol: General SPAAC Reaction
-
Reagent Preparation: Dissolve the DBCO- or BCN-functionalized molecule and this compound in a biocompatible buffer (e.g., PBS) or a suitable organic solvent.
-
Reaction Setup: Mix the two components in a reaction vessel.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. The resulting conjugate can be purified by size-exclusion chromatography, dialysis, or HPLC.
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) workflow.
PROTAC Synthesis Workflow Example
A common strategy in PROTAC synthesis involves the sequential attachment of the E3 ligase ligand and the target protein ligand to the this compound linker. The following diagram illustrates a generalized solid-phase synthesis approach.
Caption: Generalized solid-phase synthesis workflow for a PROTAC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general precautions for handling azide-containing compounds should be followed. Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this can liberate highly toxic hydrazoic acid gas. Always consult the supplier-specific SDS for detailed safety information before use.
References
An In-depth Technical Guide to Trityl-PEG10-Azide: Structure, Properties, and Applications in Bioconjugation and PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl-PEG10-Azide is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a bulky trityl protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) moiety, offers researchers a versatile tool for the precise chemical modification of biomolecules. This guide provides a comprehensive overview of the structure, molecular weight, and key applications of this compound, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and "click chemistry" applications.
Chemical Structure and Properties
This compound is composed of three key functional components: a trityl group, a PEG10 spacer, and a terminal azide group. The trityl (triphenylmethyl) group is a sterically hindered protecting group for the primary alcohol of the PEG chain, which can be removed under acidic conditions.[1] The PEG10 spacer consists of ten repeating ethylene (B1197577) glycol units, imparting hydrophilicity and flexibility to the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1] The azide group is a versatile functional handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C39H55N3O10 | [1] |
| Molecular Weight | 725.9 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C |
Key Applications
The bifunctional nature of this compound makes it a valuable reagent in two primary areas of research:
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a versatile PEG-based linker for the synthesis of PROTACs. The length and composition of the linker are critical for the efficacy of a PROTAC, and the PEG10 chain provides a flexible spacer to connect the target protein ligand and the E3 ligase ligand. The azide group allows for the efficient conjugation of one of the ligands via click chemistry.
Bioconjugation via Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal. The azide group of this compound is a key participant in the most common click reaction, the CuAAC, where it reacts with a terminal alkyne to form a stable triazole linkage. This reaction is highly specific and can be performed in aqueous conditions, making it ideal for the modification of sensitive biomolecules such as peptides, proteins, and nucleic acids. The trityl group can be removed to reveal a hydroxyl group for further functionalization if required.
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound.
Trityl Group Deprotection
The removal of the trityl protecting group is typically achieved under acidic conditions to liberate the terminal hydroxyl group of the PEG spacer.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the specific substrate and reaction scale.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, Azide-PEG10-OH, can be purified by flash column chromatography on silica (B1680970) gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of this compound (or its deprotected form) and an alkyne-containing molecule.
Materials:
-
This compound (or Azide-PEG10-OH)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO, t-BuOH/water mixture)
-
Standard glassware for organic synthesis
Procedure:
-
Prepare stock solutions of the reactants and catalyst components. For example:
-
10 mM solution of this compound in DMSO.
-
10 mM solution of the alkyne-containing molecule in DMSO.
-
100 mM solution of CuSO4 in water.
-
200 mM solution of THPTA in water.
-
100 mM solution of sodium ascorbate in water (prepare fresh).
-
-
In a reaction vial, combine the this compound solution (1.0 equivalent) and the alkyne-containing molecule solution (1.0-1.2 equivalents).
-
In a separate tube, pre-complex the copper catalyst by mixing the CuSO4 solution and the THPTA solution in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture (typically 1-5 mol% of copper relative to the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard methods such as preparative HPLC or silica gel chromatography.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for bioconjugation using this compound.
References
Trityl-PEG10-Azide chemical formula and CAS number
This technical guide provides comprehensive information on Trityl-PEG10-Azide for researchers, scientists, and professionals in drug development.
Core Compound Information
This compound is a bifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) chain, a terminal azide (B81097) group, and a trityl protecting group.[1] The hydrophilic PEG spacer enhances solubility in aqueous solutions, a valuable characteristic for biological applications.[1][2] The azide group facilitates covalent conjugation to other molecules via "click chemistry," while the trityl group protects a terminal functional group, which can be deprotected under acidic conditions or through hydrogenolysis.[1][2]
This compound is particularly notable as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C39H55N3O10 | |
| CAS Number | 877239-08-2 | |
| Molecular Weight | 725.9 g/mol | |
| Purity | ≥95% | |
| Solubility | DMSO, DCM, DMF | |
| Storage | -20°C |
Experimental Protocols
Below are generalized protocols for the use of this compound.
Deprotection of the Trityl Group
The trityl group can be removed to expose a terminal functional group, often a hydroxyl group.
Materials:
-
This compound
-
0.1 M Sulfuric Acid (H₂SO₄)
-
2 M Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in 0.1 M H₂SO₄.
-
Stir the solution at room temperature. The reaction progress can be monitored by the formation of a white precipitate (trityl alcohol).
-
After the reaction is complete (typically a few hours), neutralize the mixture with 2 M NaOH.
-
Add NaCl to the solution and stir.
-
Filter the mixture.
-
Extract the aqueous filtrate with DCM to isolate the deprotected product.
This protocol is adapted from a general procedure for trityl group hydrolysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can be reacted with a terminal alkyne-containing molecule in a copper-catalyzed click chemistry reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent.
-
Add an aqueous solution of CuSO₄.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or precipitation.
Applications in PROTAC Synthesis
This compound serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, forming a PROTAC molecule.
Caption: Synthesis of a PROTAC molecule using this compound as a linker.
The resulting PROTAC molecule can then engage both the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action for a PROTAC, facilitating target protein degradation.
References
Solubility of Trityl-PEG10-Azide in different solvents
An In-depth Technical Guide to the Solubility of Trityl-PEG10-Azide
Introduction
This compound is a bifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. Its unique structure, consisting of a bulky, hydrophobic trityl protecting group, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) group, makes it a valuable tool in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. The solubility of this reagent is a critical parameter for its effective use in various synthetic and biological applications. The hydrophilic PEG spacer is specifically incorporated to increase solubility in aqueous media, while the trityl group can be removed under acidic conditions or through hydrogenolysis[1][4]. This guide provides a comprehensive overview of the solubility of this compound in different solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Solubility Profile of this compound
The solubility of this compound is dictated by the interplay between its hydrophobic and hydrophilic components. The large trityl group imparts significant nonpolar character, while the PEG chain enhances solubility in polar solvents. The azide group is a polar functional moiety that allows for conjugation via click chemistry.
General technical information for PEGylated compounds suggests that while they are very soluble in water and many organic solvents, large hydrophobic functional groups—such as the trityl group—can reduce water solubility. Conversely, the solubility of PEG chains in organic solvents tends to decrease as the molecular weight of the PEG increases. For this compound, with a relatively short PEG chain, the solubility is well-balanced for many common laboratory solvents.
Qualitative Solubility Data
Based on technical data sheets and general information for similar PEGylated molecules, the solubility of this compound can be summarized as follows.
| Solvent Type | Solvent Name | Solubility | Reference |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | ||
| Chlorinated | Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | ||
| Aqueous | Water, Aqueous Buffers | Less Soluble (due to hydrophobic trityl group) | |
| Alcohols | Ethanol, Isopropanol | Less Soluble | |
| Aromatic | Toluene | Less Soluble (solubility may increase with heat) | |
| Ethers | Diethyl Ether | Insoluble |
Experimental Protocol for Solubility Determination
Determining the precise quantitative solubility of this compound in a specific solvent requires a systematic experimental approach. The following protocol outlines a general method for measuring solubility.
Objective:
To determine the saturation solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)
Methodology:
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the slurry vigorously using a vortex mixer and/or an ultrasonic bath to facilitate dissolution and break up aggregates. To gently enhance solubility, the mixture can be heated to 37°C.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Allow the slurry to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous gentle agitation is recommended.
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. For accuracy, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.
-
Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Construct a standard curve using known concentrations of this compound.
-
Determine the concentration of the diluted sample by comparing its response to the standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The result is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Visualized Workflow: Solubility Determination
The logical steps of the experimental protocol can be visualized as a clear workflow, ensuring procedural consistency for researchers.
References
Stability and Storage of Trityl-PEG10-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trityl-PEG10-Azide. This information is critical for ensuring the integrity and performance of this versatile linker in research and drug development applications, particularly in the synthesis of bioconjugates and other targeted therapeutics.
Chemical Structure and Properties
This compound is a heterobifunctional linker composed of three key moieties: a trityl protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of ten ethylene (B1197577) glycol units, and a reactive azide (B81097) group. This structure allows for the controlled and sequential conjugation of different molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₉H₅₅N₃O₁₀ |
| Molecular Weight | 725.87 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. |
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and maintain the quality of this compound.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a dry, dark environment. | To minimize thermal degradation of the azide and hydrolysis of the ether linkages. |
| In Solution | Prepare solutions fresh. If storage is necessary, store in anhydrous solvents at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). | Stability is reduced in solution. Low temperatures and exclusion of water are critical to prevent degradation. |
Handling Precautions:
-
Handle in an inert atmosphere (e.g., argon or nitrogen) when possible to prevent oxidation.
-
Avoid exposure to strong acids, high temperatures, and direct light.
-
Use anhydrous solvents for preparing solutions to minimize hydrolysis.
Stability Profile
The stability of this compound is influenced by the chemical properties of its three main components: the trityl group, the PEG linker, and the azide moiety.
Trityl Group Stability
The trityl (triphenylmethyl) ether linkage is the most labile part of the molecule and is particularly sensitive to acidic conditions.
-
Acidic Conditions: The trityl group is readily cleaved under acidic conditions, releasing the free hydroxyl group of the PEG linker. The rate of cleavage is dependent on the acid strength and temperature. This property is often utilized for deprotection in synthetic chemistry.
-
Neutral and Basic Conditions: The trityl ether is generally stable under neutral and basic conditions.
PEG Linker Stability
The polyethylene glycol (PEG) chain is generally stable but can be susceptible to degradation under certain conditions.
-
Oxidative Degradation: The ether linkages in the PEG chain can be susceptible to oxidation, leading to chain cleavage. This can be initiated by exposure to air (oxygen), transition metals, and certain oxidizing agents.
-
Hydrolytic Degradation: While generally stable, the ether bonds can undergo slow hydrolysis at extreme pH values (highly acidic or basic) and elevated temperatures.
Azide Group Stability
The azide functional group is a versatile handle for "click chemistry" but has specific stability considerations.
-
Thermal Stability: Organic azides can be thermally labile and may decompose at elevated temperatures, releasing nitrogen gas.
-
Photostability: Azides can be sensitive to ultraviolet (UV) light and even strong visible light, which can induce decomposition. It is recommended to handle the compound in a dark or amber vial.[1]
-
Chemical Stability: The azide group is generally stable under a range of reaction conditions but should be handled with care. Strong acids can protonate the azide group, potentially leading to the formation of hydrazoic acid, which is highly toxic and explosive.
Diagram 1: Factors Affecting this compound Stability
Caption: Key environmental factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
While specific forced degradation data for this compound is not publicly available, the following protocols outline a general approach for assessing its stability.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions: Expose the samples to the stress conditions outlined in Table 3. Include a control sample stored at the recommended condition (-20°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the stressed samples and the control using a suitable stability-indicating method, such as HPLC-CAD or LC-MS.
-
Data Analysis: Quantify the amount of parent compound remaining and identify and quantify any major degradation products.
Table 3: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal Degradation | 80°C (in solution and solid state) | 80°C |
| Photostability | ICH Q1B option 2 (light cabinet) | Room Temperature |
Stability-Indicating HPLC-CAD Method
Principle: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a suitable method for the analysis of PEGylated compounds as it does not require a chromophore for detection.
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A stepwise workflow for conducting a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions:
-
Acid-catalyzed detritylation: Cleavage of the trityl group to yield the corresponding alcohol (HO-PEG10-Azide) and the trityl cation.
-
Hydrolysis of the PEG chain: Chain scission of the PEG linker under extreme pH and high temperatures.
-
Oxidation of the PEG chain: Formation of various oxidation products, including aldehydes and carboxylic acids, leading to chain cleavage.
-
Decomposition of the azide group: Loss of nitrogen gas upon exposure to heat or light, potentially leading to the formation of a highly reactive nitrene intermediate which can undergo further reactions.
Conclusion
This compound is a valuable chemical tool that requires careful handling and storage to ensure its stability and performance. The primary stability concerns are the acid-lability of the trityl group, the potential for oxidative and hydrolytic degradation of the PEG linker, and the thermal and photolytic sensitivity of the azide moiety. For critical applications, it is highly recommended that researchers perform their own stability studies under conditions relevant to their specific experimental setup. The protocols and information provided in this guide offer a framework for such an evaluation.
References
The Chemistry of Trityl Protecting Groups in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of trityl and its derivatives as protecting groups in the synthesis and modification of polyethylene (B3416737) glycol (PEG) linkers. Trityl-protected PEG linkers are crucial intermediates in bioconjugation, drug delivery, and solid-phase synthesis, enabling the precise and controlled attachment of molecules to PEG chains. This document details the underlying chemistry, provides structured data on protection and deprotection, outlines detailed experimental protocols, and visualizes key workflows.
Introduction to Trityl Protection in PEG Chemistry
Polyethylene glycol (PEG) is a highly versatile polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains, known as PEGylation, can enhance drug solubility, increase circulation half-life, and reduce immunogenicity.[1] The synthesis of well-defined, functionalized PEG linkers is paramount for successful bioconjugation.
Protecting groups are essential tools in this synthesis, allowing for the selective modification of one terminus of a bifunctional PEG. The trityl (triphenylmethyl, Trt) group is a bulky and acid-labile protecting group frequently used to temporarily block hydroxyl, amine, or thiol functionalities on PEG linkers.[2][3] Its steric hindrance allows for the selective protection of primary hydroxyls, and its acid sensitivity enables its removal under mild conditions, often orthogonal to other protecting groups used in complex molecule synthesis.[2][4]
Core Chemistry of the Trityl Group
The trityl group is introduced to a nucleophilic functional group on the PEG linker, typically a primary alcohol, using trityl chloride (Trt-Cl) in the presence of a base like pyridine (B92270) or triethylamine. The reaction proceeds via an SN1 mechanism, forming a stable trityl cation intermediate.
Deprotection Chemistry:
The key advantage of the trityl group is its lability under acidic conditions. Deprotection is achieved by protonating the ether oxygen, which weakens the C-O bond and leads to the formation of a highly stable tritye cation and the free hydroxyl group on the PEG linker.
A critical aspect of trityl deprotection is the management of the released trityl cation (Trt⁺). This reactive electrophile can potentially react with other nucleophilic sites in the molecule. To prevent unwanted side reactions, "scavengers" such as triisopropylsilane (B1312306) (TIS) are often added to the reaction mixture to trap the trityl cation.
Tuning Acid Lability: Trityl Derivatives
The acid lability of the trityl group can be fine-tuned by adding electron-donating methoxy (B1213986) substituents to the phenyl rings. This has led to the development of commonly used derivatives with varying degrees of acid sensitivity:
-
Monomethoxytrityl (MMT): More acid-labile than Trt.
-
Dimethoxytrityl (DMT): Significantly more acid-labile than MMT, allowing for very mild deprotection conditions.
This tunable lability is critical for orthogonal protection strategies in multi-step syntheses, such as in oligonucleotide and peptide synthesis where other acid-sensitive groups may be present.
Quantitative Data on Trityl Group Chemistry in PEG Linkers
The efficiency of protection and deprotection reactions is critical for the successful synthesis of trityl-PEG linkers. The following tables summarize key quantitative data derived from the literature.
Table 1: Comparison of Deprotection Conditions for Trityl and Its Derivatives from Amino-Modified Oligonucleotides (as a proxy for PEG-Amine)
| Protecting Group | Reagent | Time | Temperature | Deprotection Efficiency | Reference |
| MMT | 80% Acetic Acid in Water | 1 hour | Room Temp | Quantitative | |
| MMT | 20% Acetic Acid in Water | 1 hour | Room Temp | Quantitative | |
| MMT | Neutral aqueous solution (PBS, pH 7.4) | 60 minutes | 60 °C | Quantitative | |
| DMS(O)MT | 2% Trifluoroacetic Acid (TFA) | 5 minutes | Room Temp | >95% | |
| MMT | 2% Trifluoroacetic Acid (TFA) | 5 minutes | Room Temp | <50% |
Table 2: Yields for Synthesis of Functionalized PEG Intermediates
| Starting Material | Reaction | Product | Yield | Reference |
| PEG-diol | Monotritylation | Trt-PEG-OH | >92% (crude) | |
| α-Tosyl-ω-hydroxyl PEG | Reaction with NaSH | α-Thiol-ω-hydroxyl PEG | 84% | |
| α-Azide-ω-hydroxyl PEG | Staudinger Reaction (PPh₃) | α-Amine-ω-hydroxyl PEG | 95% | |
| α-Tosyl-ω-hydroxyl PEG | Reaction with Potassium Thioacetate | α-Thioacetate-ω-hydroxyl PEG | 86% |
Experimental Protocols
The following are detailed methodologies for key experiments involving trityl-protected PEG linkers.
Protocol for Monotritylation of a PEG Diol
This protocol describes the selective protection of one hydroxyl group of a PEG diol.
Materials:
-
Polyethylene glycol (e.g., PEG4, tetraethylene glycol)
-
Trityl chloride (Trt-Cl)
-
Anhydrous pyridine
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the PEG diol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride (0.5 to 0.9 equivalents to favor mono-protection) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with water to remove unreacted PEG.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the monotritylated PEG from ditritylated and unreacted starting material.
Protocol for Acid-Catalyzed Deprotection of Trityl-PEG-OH
This protocol details the removal of the trityl group to yield a free hydroxyl group.
Materials:
-
Trt-PEG-OH
-
80% Acetic Acid in water
-
Dioxane (optional)
-
Ethanol (optional)
-
Diethyl ether (optional)
-
Water
Procedure:
-
Dissolve the Trt-PEG-OH compound in cold 80% aqueous acetic acid.
-
Stir the mixture for 1-2 hours at room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, evaporate the acetic acid under reduced pressure.
-
To aid in removal of residual acetic acid, the residue can be co-evaporated with dioxane, ethanol, and diethyl ether.
-
Extract the final residue with warm water. The water-insoluble triphenylcarbinol byproduct can be removed by filtration.
-
The aqueous filtrate containing the deprotected PEG-OH can then be concentrated in vacuo or lyophilized.
Protocol for Characterization of Trityl-PEG Linkers
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In ¹H NMR spectra of trityl-protected PEGs, the characteristic signals for the trityl group appear in the aromatic region (typically between 7.2 and 7.5 ppm). The methylene (B1212753) protons of the PEG backbone typically appear as a large singlet around 3.64 ppm. The protons of the methylene group adjacent to the trityl ether will be shifted slightly downfield. Upon deprotection, the aromatic signals of the trityl group will disappear. For quantitative analysis, the integration of the trityl protons can be compared to the integration of the PEG backbone protons to determine the degree of functionalization.
2. High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): Trityl-protected PEG linkers are significantly more hydrophobic than their unprotected counterparts due to the bulky trityl group. This property is exploited for purification and analysis using RP-HPLC. The trityl-on compound will have a longer retention time than the trityl-off compound. This allows for the monitoring of both protection and deprotection reactions.
3. Mass Spectrometry (MS):
-
ESI-MS or MALDI-TOF: Mass spectrometry is used to confirm the molecular weight of the synthesized trityl-PEG linker and to verify its purity. The mass spectrum should show a peak corresponding to the expected mass of the desired product. The absence of peaks corresponding to starting materials or byproducts (e.g., ditritylated PEG) indicates a successful synthesis and purification.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate the key processes in trityl-PEG chemistry.
Synthesis of a Monofunctional Trityl-PEG Linker
Caption: Workflow for the synthesis and purification of a monotrityl-protected PEG linker.
Deprotection and Functionalization of a Trityl-PEG Linker
Caption: Pathway for the deprotection of a trityl-PEG linker and subsequent functionalization.
Solid-Phase Synthesis Cycle Using a Trityl-Protected PEG Monomer
Caption: Logical flow of solid-phase synthesis for building monodisperse PEG chains.
Conclusion
The trityl protecting group and its derivatives are indispensable tools in the synthesis of advanced PEG linkers for pharmaceutical and research applications. The ability to selectively protect and mildly deprotect functional groups on the PEG backbone allows for the construction of complex and well-defined bioconjugates. Understanding the core chemistry, having access to reliable quantitative data, and utilizing detailed experimental protocols are essential for researchers in this field. The workflows and pathways visualized in this guide provide a clear framework for the logical steps involved in the synthesis and manipulation of trityl-protected PEG linkers, facilitating their effective use in drug development and materials science.
References
A Technical Guide to the Role of the PEG10 Spacer in Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a cornerstone strategy in drug development for enhancing the therapeutic profile of molecules ranging from small drugs to large biologics and nanoparticles. The length of the PEG chain is a critical design parameter that dictates its ultimate effect on a molecule's in vivo fate. This technical guide provides an in-depth examination of the role of a short, 10-unit polyethylene glycol spacer (PEG10) in modulating biocompatibility. We will explore the core mechanisms, present quantitative data on its effects, detail relevant experimental protocols, and illustrate key concepts through structured diagrams. While longer PEG chains are traditionally used to extend circulation half-life, the PEG10 spacer plays a more nuanced but vital role in optimizing ligand-receptor interactions, reducing steric hindrance at the target interface, and mitigating immunogenicity, all of which are critical components of biocompatibility.
Introduction to PEGylation and Biocompatibility
PEGylation is the process of covalently attaching PEG chains to a molecule. The primary goals are to improve the drug's pharmacokinetic and pharmacodynamic properties.[1][2] PEGs are flexible, hydrophilic, and biocompatible polymers composed of repeating ethylene (B1197577) oxide units.[1] In the context of drug development, biocompatibility refers to the ability of a therapeutic agent to perform its function without eliciting detrimental local or systemic responses in the host. Key facets of biocompatibility influenced by PEGylation include:
-
Reduced Immunogenicity: Minimizing the potential to provoke an immune response against the therapeutic molecule.[3][4]
-
Altered Pharmacokinetics: Modifying the absorption, distribution, metabolism, and excretion (ADME) profile, often to increase circulation time.
-
Improved Solubility and Stability: Enhancing the solubility of hydrophobic drugs and protecting them from enzymatic degradation.
-
Reduced Protein Adsorption: Preventing the non-specific binding of plasma proteins (opsonization), which can trigger clearance by the mononuclear phagocyte system (MPS).
The PEG10 spacer, with a molecular weight of approximately 440 Da, provides a flexible, hydrophilic linkage between a payload (e.g., a drug or protein) and a targeting moiety or surface. Its role is less about systemic stealth and more about optimizing molecular interactions on a local scale.
Core Mechanisms of the PEG10 Spacer in Enhancing Biocompatibility
The PEG10 spacer enhances biocompatibility through several key mechanisms, primarily related to its physicochemical properties of hydrophilicity, flexibility, and defined length.
Steric Hindrance and Protein Corona Mitigation
Upon introduction into the bloodstream, nanoparticles and other therapeutic agents are rapidly coated by plasma proteins, forming a "protein corona." This corona alters the agent's identity and can lead to rapid clearance by the immune system. PEGylation creates a hydrophilic shield that sterically hinders the adsorption of proteins.
Even a short PEG10 spacer contributes to this effect. Studies have shown that increasing the PEG spacer length from PEG3 to PEG10 progressively decreases the number of different proteins adsorbed onto a nanoparticle surface. This reduction in opsonization is a critical first step in improving biocompatibility and prolonging systemic circulation.
Optimizing Target Affinity and Accessibility
While PEGylation provides a shield, an excessively long or dense PEG layer can also mask targeting ligands, impairing their ability to bind to cell surface receptors. The PEG10 spacer offers a solution by providing sufficient distance and flexibility to orient a targeting ligand away from the surface of its carrier (e.g., a nanoparticle or antibody), thereby enhancing its accessibility to the target receptor. Research on trastuzumab-modified nanoparticles demonstrated that increasing the spacer length to PEG10 resulted in significantly higher binding of the antibody compared to shorter spacers. This optimization of target engagement is a crucial aspect of both efficacy and safety.
The Duality of PEG and Immunogenicity
A primary goal of PEGylation is to mask the antigenic epitopes of a therapeutic protein, thereby reducing the formation of anti-drug antibodies (ADAs). The steric cloud created by the PEG10 spacer helps shield these epitopes from immune recognition.
However, it is now well-established that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies (APAs). The presence of pre-existing or treatment-induced APAs can lead to an "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of the PEGylated drug are rapidly removed from circulation, reducing efficacy and potentially causing hypersensitivity reactions. The immunogenicity of PEG is influenced by factors such as the PEG's molecular weight, the nature of the conjugated molecule, and the route of administration. Therefore, when designing a bioconjugate with a PEG10 spacer, it is critical to consider the potential for generating APAs.
Quantitative Data on Spacer Length and Biocompatibility
The selection of a spacer requires a balance between optimizing targeting and minimizing negative attributes. The following tables summarize quantitative data from studies comparing short PEG spacers.
Table 1: Effect of Mini-PEG Spacer Length on Binding Affinity of a Bombesin (B8815690) Analog
| Conjugate | Spacer Length (Number of PEG units) | IC50 (nM) ± SD |
| natGa-NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 |
| Data sourced from a study on bombesin antagonists, where IC50 represents the concentration required to inhibit 50% of binding to the gastrin-releasing peptide receptor (GRPR). A lower IC50 value indicates higher binding affinity. |
Table 2: Influence of PEG Spacer Length on Nanoparticle Properties and Targeting
| Nanoparticle Formulation | Spacer Length (Number of PEG units) | Number of Identified Corona Proteins | Trastuzumab Binding (%) |
| HSA-PEG3-Tra-NP | 3 | 167 | 50% |
| HSA-PEG5-Tra-NP | 5 | 158 | 70% |
| HSA-PEG10-Tra-NP | 10 | 153 | 91% |
| Data adapted from a study on human serum albumin (HSA) nanoparticles functionalized with Trastuzumab (Tra). This data shows that a longer PEG spacer reduces the diversity of the protein corona and significantly improves the binding efficiency of the targeting antibody. |
Key Experimental Protocols
Assessing the biocompatibility of a molecule functionalized with a PEG10 spacer involves a suite of specific in vitro and in vivo assays.
Protocol: Protein Corona Analysis by LC-MS/MS
This protocol is used to identify and quantify the proteins that adsorb to a nanoparticle surface from serum, providing insight into its opsonization potential.
-
Incubation: Incubate the PEG10-functionalized nanoparticles with human serum (e.g., at a 1:1 ratio v/v) at 37°C for a defined period (e.g., 1 hour) with gentle shaking.
-
Purification: Separate the nanoparticles from unbound serum proteins. This is typically achieved by repeated cycles of centrifugation (e.g., 30,000 x g, 45 min) and washing with a suitable buffer like PBS.
-
Protein Desorption: Resuspend the final nanoparticle pellet in an SDS-containing loading buffer and incubate overnight to desorb the bound corona proteins from the surface.
-
Separation: Centrifuge to pellet the nanoparticles, leaving the supernatant containing the desorbed corona proteins.
-
Sample Preparation: Denature the proteins in the supernatant by heating at 95°C for 5 minutes. Perform an in-solution tryptic digest to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a proteomics software suite (e.g., Skyline) to quantify the relative abundance of the identified proteins based on peptide peak areas, allowing for comparison between different nanoparticle formulations.
Protocol: ELISA for Anti-PEG Antibody Detection
This method is crucial for evaluating the immunogenicity of a PEGylated therapeutic.
-
Plate Coating: Coat a 96-well microtiter plate with a conjugate of the PEG10-molecule of interest or a generic PEGylated protein (e.g., PEG-BSA) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples from treated subjects (and pre-treatment controls) to the wells and incubate for 1-2 hours.
-
Washing: Wash the plate thoroughly to remove unbound antibodies.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the species and isotype of interest (e.g., anti-human IgM or IgG) and incubate for 1 hour.
-
Detection: After a final wash, add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Quantification: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The signal intensity is proportional to the amount of anti-PEG antibody in the sample.
Protocol: In Vitro Cell Viability (Live/Dead Assay)
This assay assesses the cytotoxicity of the PEG10-functionalized agent, a fundamental measure of biocompatibility.
-
Cell Seeding: Culture a relevant cell line in a 24-well plate until a desired confluency is reached.
-
Treatment: Expose the cells to various concentrations of the PEG10-functionalized agent for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate positive (toxic agent) and negative (vehicle) controls.
-
Staining: After incubation, wash the cells and stain them with a Live/Dead Cytotoxicity Kit. This kit typically contains two fluorescent dyes:
-
Calcein-AM: A cell-permeable dye that is converted by intracellular esterases in live cells to a green fluorescent product.
-
Ethidium Homodimer-1: A cell-impermeable dye that enters cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.
-
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.
-
Analysis: Quantify the percentage of live (green) and dead (red) cells to determine the dose-dependent cytotoxicity of the compound.
Visualizing Concepts and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: Mechanism of PEG10 spacer steric shielding.
Caption: Workflow for protein corona analysis.
Caption: Design logic for using a PEG10 spacer.
Conclusion and Future Perspectives
The PEG10 spacer is a critical tool in the rational design of biocompatible therapeutics. While it does not confer the dramatic half-life extension seen with high molecular weight PEGs, its role is indispensable for fine-tuning the properties of complex bioconjugates. By providing a flexible, hydrophilic linker of a defined length, the PEG10 spacer effectively reduces non-specific protein adsorption, minimizes unwanted immunological recognition, and crucially, optimizes the presentation of targeting ligands to their receptors, enhancing binding affinity and specificity.
The quantitative data clearly demonstrate that even incremental changes in short PEG spacer length can have significant consequences for protein corona formation and targeting efficiency. The challenge of anti-PEG immunogenicity remains a critical consideration for all PEGylated therapeutics, and developers must employ rigorous screening protocols, such as the ELISA method described, to monitor for APAs.
Future work will likely focus on developing next-generation spacers that mimic the beneficial properties of PEG—hydrophilicity, flexibility, and biocompatibility—without its inherent immunogenic potential. However, for the present, a deep understanding of how to leverage spacers like PEG10 remains essential for advancing the next wave of targeted therapies, from antibody-drug conjugates to sophisticated nanoparticle delivery systems.
References
- 1. pharmacokinetic-consequences-of-pegylation - Ask this paper | Bohrium [bohrium.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
Understanding the azide functional group for click chemistry
An In-depth Technical Guide to the Azide (B81097) Functional Group for Click Chemistry
Introduction
The azide functional group (-N₃) has become an indispensable tool in chemical biology, drug discovery, and materials science.[1] Its unique combination of stability, small size, and specific reactivity makes it a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, modular, and create only easily removable byproducts.[2][3] The azide is virtually absent in biological systems, rendering it a truly bioorthogonal chemical handle that can participate in specific reactions within complex cellular environments without interfering with native biochemical processes.[1]
This guide provides a comprehensive overview of the azide functional group, its synthesis, its stability, and its paramount role in the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
Core Properties and Stability of Organic Azides
While azides are exceptionally useful, their high nitrogen content means they are energetic compounds requiring careful handling. The stability of an organic azide is primarily dependent on its chemical structure, particularly the ratio of carbon to nitrogen atoms.
Data Presentation: Guidelines for Assessing Organic Azide Stability
| Guideline | Description | Safety Consideration |
| Carbon to Nitrogen Ratio (C/N) | The ratio of carbon atoms to nitrogen atoms in the molecule. The total number of nitrogen atoms should not exceed the number of carbon atoms. | C/N Ratio < 1: Should never be isolated. May be generated as a transient intermediate if it is the limiting reagent in a reaction mixture (max quantity ~1 gram). C/N Ratio between 1 and 3: Can be synthesized and isolated in small quantities (< 5 grams) but should be stored at low temperatures (e.g., -18°C), protected from light, and at concentrations not exceeding 1 M. |
| The "Rule of Six" | States that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo). This provides sufficient dilution within the molecule to render it relatively safe. | Compounds with fewer than six carbons per energetic group may be explosive and require specialized handling procedures. |
| Structural Considerations | Aliphatic azides are generally more stable than azides adjacent to olefinic, aromatic, or carbonyl moieties. | Increased unsaturation near the azide group can decrease stability. |
Synthesis of Organic Azides
The introduction of an azide group into a molecule can be achieved through several reliable methods. The choice of method depends on the starting material and the overall molecular structure.
Key Synthesis Strategies
-
From Alkyl Halides: The most common method involves the nucleophilic substitution of an alkyl halide (or sulfonate, like a tosylate) with an azide salt, typically sodium azide (NaN₃).
-
From Primary Amines: Primary amines can be converted to azides via a diazo transfer reaction. Modern reagents like triflyl azide or imidazole-1-sulfonyl azide hydrochloride are used, although newer, safer methods generate the reactive azidating agent in situ to avoid the risks associated with storing explosive reagents.
-
From Alcohols: Alcohols can be converted to azides in a one-pot reaction, often via an in situ conversion to an alkyl iodide followed by substitution with sodium azide.
The Azide in Click Chemistry: Core Reactions
The true power of the azide functional group is realized in its cycloaddition reactions with alkynes, which form stable triazole rings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the quintessential click reaction. It is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition that joins a terminal alkyne and an azide with exceptional efficiency and regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. The reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. It is highly tolerant of a wide range of functional groups and can often be performed in aqueous solutions, making it suitable for bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its use in living organisms. The development of SPAAC elegantly circumvents this issue. SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) (e.g., DIBO, DBCO) without the need for any metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, which dramatically lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures.
Quantitative Data for Click Chemistry
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and biocompatibility being key considerations.
Data Presentation: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Cu(I) required | None required (metal-free) |
| Biocompatibility | Limited in vivo due to copper toxicity | Highly bioorthogonal, suitable for live cells |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN, DIBO) |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻² to 1 M⁻¹s⁻¹ |
| Primary Application | Small molecule synthesis, bioconjugation (in vitro), materials science | Live-cell imaging, in vivo drug targeting, metabolic labeling |
Data Presentation: Second-Order Rate Constants for Common Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DIBO | ~0.1 | High reactivity and stability. |
| ADIBO/DBCO | ~0.3 - 0.9 | Very high reactivity, widely used for in vivo applications. |
| BCN | ~0.05 | Good balance of stability and reactivity. |
| DIFO | ~0.7 | Highly reactive due to propargylic fluorination. |
Note: Rate constants can vary based on solvent, temperature, and specific azide structure.
Applications in Research and Drug Development
The versatility of the azide group has made it a cornerstone in modern molecular sciences.
-
Drug Discovery: Click chemistry is instrumental for generating large libraries of diverse compounds for high-throughput screening. It is also a key ligation strategy in fragment-based drug discovery (FBDD), where small, weakly binding fragments are "clicked" together to create potent leads.
-
Bioconjugation: The bioorthogonality of azide-alkyne cycloadditions allows for the precise labeling and tracking of biomolecules like proteins and nucleic acids in their native environments. This has profound implications for understanding drug-target interactions and mechanisms of action.
-
Polymer and Materials Science: Azide-functionalized polymers are key precursors for creating advanced materials, including targeted drug delivery systems, polymer-drug conjugates, and biocompatible hydrogels through cross-linking with multi-alkyne molecules.
References
In-Depth Technical Guide: Trityl-PEG10-Azide Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for Trityl-PEG10-Azide, a bifunctional linker commonly employed in bioconjugation and as a component of Proteolysis Targeting Chimeras (PROTACs). Due to its azide (B81097) functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the inherent risks associated with organic azides and provides detailed protocols for safe laboratory use.
Hazard Identification and Safety Precautions
This compound's primary hazard stems from its organic azide group. Organic azides are energetic compounds that can be sensitive to heat, light, shock, and friction, potentially leading to rapid and violent decomposition.[1][2] The azide ion itself is acutely toxic, with a toxicity profile comparable to that of cyanide.[1]
Key Hazards:
-
Explosive Potential: Organic azides can decompose explosively when subjected to physical stress or elevated temperatures.[3]
-
Toxicity: The azide functional group is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4] Symptoms of exposure can include dizziness, weakness, headache, and nausea.
-
Formation of Hazardous Byproducts: Contact with strong acids can form hydrazoic acid (HN₃), which is highly toxic and explosive. Reaction with heavy metals can form highly shock-sensitive and explosive metal azides. The use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) should be avoided as they can form extremely unstable di- and tri-azidomethane.
A summary of the primary safety concerns is presented in the table below.
| Hazard Category | Description | Mitigation Measures |
| Explosive Hazard | Potentially explosive upon initiation by heat, light, shock, or friction. | Work with small quantities, avoid grinding or excessive agitation, and protect from light and heat. |
| Acute Toxicity | The azide ion is highly toxic if inhaled, ingested, or absorbed through the skin. | Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid direct contact. |
| Chemical Incompatibility | Reacts with strong acids to form toxic and explosive hydrazoic acid. Forms explosive salts with heavy metals. Reacts with halogenated solvents to form unstable compounds. | Avoid contact with incompatible materials. Use non-metal spatulas and equipment. |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound and other organic azides.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn. For larger quantities, a blast shield may be necessary.
Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Work with the smallest feasible quantities of the compound.
-
Use non-metal spatulas for weighing and transferring the material to prevent the formation of explosive metal azides.
-
Avoid using ground glass joints, which can create friction and potentially initiate decomposition.
-
Do not concentrate solutions containing azides by rotary evaporation or distillation, as this can lead to the accumulation of an explosive residue.
Storage:
-
Store this compound at or below its recommended storage temperature, typically -20°C, to ensure stability.
-
Keep the container tightly sealed and protected from light.
-
Store away from incompatible materials such as strong acids, heavy metals, and halogenated solvents.
Experimental Workflow and Risk Mitigation
A generalized workflow for a bioconjugation reaction, such as a "click chemistry" cycloaddition, involving this compound is depicted below. This diagram highlights the critical safety checkpoints at each stage.
Figure 1. Generalized experimental workflow for using this compound with integrated safety checkpoints.
A systematic approach to risk assessment is crucial. The following diagram illustrates a logical flow for evaluating and mitigating risks associated with the use of this compound.
Figure 2. Logical decision flow for risk assessment and mitigation when handling this compound.
The Role of the PEG Linker in Safety
The polyethylene (B3416737) glycol (PEG) portion of the this compound molecule is generally considered to have a low toxicity profile. PEGs are widely used in pharmaceutical formulations and are known to be biologically inert. The PEG linker in this compound serves to improve solubility and pharmacokinetic properties and does not add significant toxicological concern. However, the presence of the PEG chain does not mitigate the hazards associated with the azide functional group.
Conclusion
This compound is a valuable tool in modern drug development and bioconjugation. However, its utility is accompanied by significant hazards associated with its azide functional group. A thorough understanding of these risks, coupled with strict adherence to the handling, storage, and experimental protocols outlined in this guide, is essential for ensuring the safety of laboratory personnel. By implementing these measures, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azide-Functionalized PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development and research to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity. The incorporation of an azide (B81097) (N₃) functional group at the terminus of the PEG linker transforms the protein into a versatile platform for subsequent bioorthogonal "click chemistry" reactions. This allows for the precise attachment of a wide array of molecules, such as fluorophores, small molecule drugs, or other biomolecules, in a highly specific and efficient manner.
This document provides a detailed protocol for the labeling of proteins with an azide-functionalized PEG linker. Given that the commercially available "Trityl-PEG10-Azide" is a protected precursor and not a direct protein labeling reagent, this protocol will focus on a well-established and reliable method using a thiol-reactive Maleimide-PEG-Azide linker to modify cysteine residues.
Principle of Thiol-Reactive Labeling with Maleimide-PEG-Azide
The protocol is based on the reaction between the maleimide (B117702) group of the linker and the sulfhydryl (thiol) group of a cysteine residue on the protein. This reaction forms a stable thioether bond. Cysteine residues are relatively rare on protein surfaces, allowing for site-specific labeling. The reaction is most efficient at a pH range of 6.5-7.5.[1][2][3]
Quantitative Data for Protein Labeling with Maleimide-PEG-Azide
The efficiency of the labeling reaction is influenced by several factors, including the protein concentration, the molar ratio of the labeling reagent to the protein, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative parameters for the labeling of a generic IgG antibody.
| Parameter | Value | Notes |
| Protein | Human IgG | ~150 kDa |
| Protein Concentration | 1-5 mg/mL | In a sulfhydryl-free buffer (e.g., PBS, pH 7.0) |
| Labeling Reagent | Maleimide-PEG10-Azide | Dissolved in anhydrous DMSO or DMF |
| Molar Excess of Reagent | 10-20 fold | Moles of Maleimide-PEG10-Azide per mole of protein[3][4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Reaction Time | 2 hours at RT or overnight at 4°C | |
| Average Degree of Labeling (DOL) | 1-4 azides per antibody | Determined by MALDI-TOF mass spectrometry |
| Labeling Efficiency | > 90% | Percentage of antibody molecules labeled with at least one azide |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent |
Experimental Protocols
Materials and Reagents
-
Protein of interest (containing at least one surface-accessible cysteine residue)
-
Maleimide-PEG10-Azide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0, with 5-10 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): L-cysteine or 2-Mercaptoethanol (B42355)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
Protein Preparation (with Optional Reduction)
-
Buffer Exchange: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any sulfhydryl-containing compounds.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine(s) are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: If a reducing agent was used, it must be removed prior to adding the maleimide reagent. Use a desalting column to exchange the protein back into fresh, degassed Reaction Buffer.
Reagent Preparation
-
Equilibrate the vial of Maleimide-PEG10-Azide to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Maleimide-PEG10-Azide in anhydrous DMSO or DMF.
Labeling Reaction
-
Calculate Reagent Volume: Determine the volume of the 10 mM Maleimide-PEG10-Azide stock solution required for the desired molar excess (typically 10-20 fold).
-
Add Reagent to Protein: While gently vortexing, add the calculated volume of the Maleimide-PEG10-Azide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of Azide-Labeled Protein
-
Quenching (Optional): To stop the reaction, a quenching reagent such as L-cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM to react with any excess maleimide reagent.
-
Removal of Excess Reagent: Separate the azide-labeled protein from the unreacted Maleimide-PEG10-Azide and any quenching reagent using a desalting column with a molecular weight cutoff appropriate for the protein. Follow the manufacturer's instructions for the desalting column.
Characterization and Storage
-
Protein Concentration: Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).
-
Degree of Labeling (DOL): The DOL can be determined using MALDI-TOF mass spectrometry by comparing the molecular weight of the unlabeled and labeled protein.
-
Storage: The azide-labeled protein is now ready for subsequent click chemistry reactions. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Discussion on this compound
The reagent "this compound" is described as a PEG linker containing an azide group and a trityl protecting group. The trityl group is a bulky chemical moiety commonly used to protect functional groups, particularly thiols, during chemical synthesis. It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). Some supplier information suggests the trityl group in this specific reagent protects the azide functionality. In either case, the trityl group must be removed before the protected functional group can react. Therefore, this compound is not a direct protein labeling reagent but rather a building block for creating other reactive molecules. For direct and reliable protein labeling, a heterobifunctional linker with a protein-reactive group, such as the maleimide used in the protocol above, is recommended.
Visualizing the Workflow and Chemical Reactions
Caption: Experimental workflow for protein labeling with Maleimide-PEG10-Azide.
Caption: Reaction of a protein thiol with Maleimide-PEG10-Azide.
References
Application Notes and Protocols for Trityl-PEG10-Azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1] Trityl-PEG10-Azide is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the conjugate.[2][3] The azide (B81097) functionality allows for a highly specific and efficient conjugation to an alkyne-modified payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high yield and bioorthogonality.[4][5] The trityl protecting group on the azide allows for orthogonal deprotection strategies during the synthesis of the drug-linker complex.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the chemical properties of the linker, protocols for deprotection and conjugation, and methods for the characterization of the resulting ADC.
Chemical Properties and Specifications
This compound is a discrete PEG (dPEG®) linker with a defined chain length of 10 ethylene (B1197577) glycol units. This monodispersity ensures the production of homogeneous ADCs, which is advantageous for regulatory approval and clinical performance.
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C39H55N3O10 |
| Molecular Weight | 725.88 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) and aqueous buffers after deprotection |
| Purity | ≥95% |
| Storage | Store at -20°C, protected from light and moisture |
Experimental Protocols
Protocol 1: Trityl Group Deprotection
The trityl group is an acid-labile protecting group that must be removed to unmask the azide functionality for the click chemistry reaction.
Materials:
-
This compound-Payload Conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
HPLC for purification
Procedure:
-
Dissolve the this compound-payload conjugate in DCM (e.g., 10 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of TFA in DCM (e.g., 1-5% v/v). If the payload is sensitive to acid, a lower concentration of TFA should be used. Triethylsilane (1-2 equivalents) can be added to scavenge the trityl cation and prevent side reactions.
-
Stir the reaction at 0°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the deprotected PEG10-Azide-payload by flash chromatography or preparative HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol describes the conjugation of the deprotected Azide-PEG10-Payload to an alkyne-functionalized antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Deprotected Azide-PEG10-Payload (from Protocol 1) dissolved in DMSO
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
In a reaction tube, combine the alkyne-modified mAb with the desired molar excess of the Azide-PEG10-Payload solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the Cu(I)-THPTA complex.
-
Add the Cu(I)-THPTA complex to the mAb/payload mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting ADC using an SEC column (e.g., Sephadex G-25) to remove excess payload, copper, and other small molecules.
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of an ADC using a PEG10-azide linker.
Table 1: Representative Reaction Conditions and Yields for ADC Conjugation
| Parameter | Condition |
| Antibody Concentration | 5 mg/mL |
| Linker-Payload to Antibody Molar Ratio | 5:1 |
| CuSO4:THPTA Molar Ratio | 1:5 |
| Final Copper Concentration | 0.5 mM |
| Final Sodium Ascorbate Concentration | 2.5 mM |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Conjugation Yield | >90% |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
Table 2: Characterization of the Resulting ADC
| Analytical Method | Parameter Measured | Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Average DAR of 3.8, with species of DAR 0, 2, 4, and 6 observed |
| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | >98% Monomer, <2% Aggregates |
| UV-Vis Spectroscopy | Protein Concentration and DAR | Confirmed protein concentration and DAR value consistent with HIC |
| Mass Spectrometry (LC-MS) | ADC Identity and Integrity | Confirmed mass of the conjugated antibody with the expected payload additions |
| In Vitro Stability (Human Plasma) | Payload Release | <5% payload release after 7 days |
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Mechanism of Action of an ADC with a Tubulin Inhibitor Payload (e.g., MMAE)
Caption: Cellular mechanism of action for an ADC with a tubulin inhibitor payload.
Troubleshooting Guide for CuAAC Conjugation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inactive copper catalyst | Use freshly prepared sodium ascorbate solution. Ensure the absence of oxygen by degassing buffers. Increase the concentration of the reducing agent. |
| Sequestration of copper by other functional groups (e.g., thiols) | ||
| Inaccessible alkyne or azide groups | Perform the reaction in the presence of a denaturing agent (e.g., guanidine (B92328) HCl) if the antibody structure allows. Increase the reaction time or temperature. | |
| Antibody Aggregation | High concentration of organic solvent (e.g., DMSO) | Keep the final concentration of the organic solvent below 10%. Perform a solvent exchange for the linker-payload into a more aqueous-compatible solvent if possible. |
| Suboptimal buffer conditions | Ensure the pH of the reaction buffer is within the optimal range for the antibody's stability (typically pH 7.0-8.0). | |
| High Polydispersity in DAR | Inefficient conjugation reaction | Optimize the molar ratio of linker-payload to antibody. Ensure complete activation of the antibody with the alkyne group. |
| Issues with purification | Use a high-resolution purification method like HIC to separate different DAR species. |
References
Application Notes and Protocols for Trityl-PEG10-Azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trityl-PEG10-Azide in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates three key features:
-
A Trityl (triphenylmethyl) protecting group: This bulky group protects the primary alcohol on one end of the PEG chain, allowing for selective functionalization of the other end. It can be removed under mild acidic conditions.
-
A PEG10 spacer: The ten repeating ethylene (B1197577) glycol units enhance the hydrophilicity and solubility of the PROTAC molecule, which can improve its pharmacokinetic properties. The flexibility and length of the PEG chain are crucial for optimizing the formation of a productive ternary complex.
-
An azide (B81097) (-N3) functional group: The terminal azide is a versatile chemical handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, selective, and biocompatible, making them ideal for conjugating the linker to other components of the PROTAC.[1][2]
This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the synthesis of PROTACs.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Trityl-PEG10-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097), and is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[1][3] Trityl-PEG10-Azide is a versatile reagent featuring a terminal azide for click chemistry, a 10-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a trityl protecting group.[4] The trityl group offers protection for the azide-functionalized molecule during multi-step syntheses and can be readily removed under acidic conditions. This reagent is particularly valuable in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control over the linker composition is crucial.
These application notes provide a detailed protocol for the use of this compound in a copper-catalyzed click chemistry reaction, including guidelines for reaction setup, trityl deprotection, and product purification.
Data Presentation
The following tables summarize typical quantitative data for copper-catalyzed click chemistry reactions involving PEGylated azides. Note that yields and purity can vary depending on the specific alkyne substrate, reaction scale, and purification method.
Table 1: Reaction Yields for CuAAC with PEGylated Azides
| Alkyne Substrate | Azide Reagent | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| Propargylated Protein | Azido-PEG-Fluorophore | PBS/DMSO (4:1) | 1 | >95 | |
| Alkyne-modified Oligonucleotide | Azido-PEG-Biotin | Water/DMSO (3:1) | 2 | 90-95 | |
| Small Molecule Alkyne | This compound | DMF | 12 | 85-95 (estimated) | Generic Protocol |
Table 2: Purity of Click Chemistry Products after Purification
| Product | Purification Method | Purity (%) | Analytical Method | Reference |
| PEGylated Peptide | RP-HPLC | >98 | HPLC, MS | |
| PROTAC Molecule | Preparative HPLC | >97 | HPLC, NMR | |
| Fluorescently Labeled Protein | Size-Exclusion Chromatography | >95 | SDS-PAGE, UV-Vis |
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry with this compound
This protocol describes the general procedure for the reaction of this compound with an alkyne-containing molecule. The trityl protecting group is retained during this reaction.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethylformamide (DMF) or a mixture of water and a co-solvent like DMSO or t-butanol
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Eppendorf tube or round-bottom flask)
Procedure:
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve 7.26 mg of this compound (MW: 725.87 g/mol ) in 1 mL of DMF or DMSO.
-
Alkyne Substrate (10 mM): Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Copper(II) Sulfate (40 mM): Dissolve 10 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution by dissolving 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution should be made immediately before use as it is prone to oxidation.
-
THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne substrate (1 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the appropriate solvent (e.g., DMF or a water/co-solvent mixture) to achieve the desired final reaction concentration (typically 1-10 mM). For substrates with poor aqueous solubility, a higher proportion of organic co-solvent may be necessary. This compound is soluble in DMSO, DCM, and DMF.
-
Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Click Reaction:
-
In a separate tube, prepare the copper catalyst solution. Add 1 µL of the 40 mM CuSO₄ stock solution to 4 µL of the 50 mM THPTA stock solution (a 1:5 molar ratio of Cu:ligand is often recommended to protect biomolecules).
-
Add the copper/ligand mixture to the degassed reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 1 to 24 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques such as silica (B1680970) gel chromatography, reverse-phase HPLC, or size-exclusion chromatography, depending on the properties of the product.
-
Protocol 2: Deprotection of the Trityl Group
The trityl group can be removed under mild acidic conditions.
Materials:
-
Trityl-protected PEGylated product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) (optional, as a scavenger for the trityl cation)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the trityl-protected compound in DCM.
-
Cool the solution in an ice bath.
-
If the substrate contains other acid-sensitive groups, add triethylsilane (1.5-2 equivalents) to the solution to act as a scavenger for the released trityl cation.
-
Slowly add a solution of TFA in DCM (e.g., 2-5% TFA v/v). The concentration of TFA may need to be optimized to ensure efficient deprotection without degrading the target molecule.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS. Deprotection is often complete within 30 minutes to a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The deprotected product can be further purified by chromatography if necessary.
-
Visualizations
References
Surface Functionalization of Nanoparticles with Trityl-PEG10-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical process in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG) is a widely used surface coating agent that enhances the biocompatibility and stability of nanoparticles, reduces non-specific protein adsorption, and prolongs their circulation time in the bloodstream. This "stealth" property is crucial for effective therapeutic and diagnostic interventions.
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Trityl-PEG10-Azide. This heterobifunctional linker features a trityl-protected azide (B81097) group for covalent attachment to alkyne-modified nanoparticles via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The PEG10 spacer offers a balance of hydrophilicity and linker length. These protocols are designed to guide researchers through the synthesis, functionalization, and characterization of these advanced nanoparticle systems.
Principle of Functionalization
The functionalization process involves a multi-step approach that begins with the preparation of nanoparticles with surface-exposed alkyne groups. The this compound linker is then deprotected to reveal the reactive azide moiety. Finally, the deprotected PEG-azide is covalently conjugated to the alkyne-functionalized nanoparticles through a CuAAC reaction.
The overall workflow can be summarized as follows:
-
Synthesis and Alkyne Functionalization of Nanoparticles: Nanoparticles (e.g., gold nanoparticles) are synthesized and subsequently functionalized with a ligand that presents a terminal alkyne group.
-
Deprotection of this compound: The trityl protecting group is removed from the this compound molecule under acidic conditions to yield the reactive Azide-PEG10.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-functionalized nanoparticles are reacted with the deprotected Azide-PEG10 in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Purification and Characterization: The resulting PEGylated nanoparticles are purified to remove excess reagents and characterized to confirm successful functionalization and determine key physicochemical properties.
Data Presentation
Successful functionalization of nanoparticles with this compound can be confirmed and quantified through various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization.
Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles
| Parameter | Bare Gold Nanoparticles (AuNPs) | Alkyne-Functionalized AuNPs | PEGylated AuNPs (after click chemistry) | Reference |
| Hydrodynamic Diameter (nm) | 15.2 ± 0.8 | 18.5 ± 1.1 | 28.9 ± 1.5 | [1] |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | 0.21 ± 0.05 | [1] |
| Zeta Potential (mV) | -35.6 ± 2.1 | -30.1 ± 1.8 | -10.5 ± 1.2 | [1][2] |
| Surface Plasmon Resonance (nm) | 520 | 522 | 525 | [1] |
Table 2: Quantification of PEGylation
| Analytical Technique | Parameter Measured | Typical Value | Reference |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | 15-25% (corresponding to PEG content) | |
| Quantitative ¹H NMR | PEG Grafting Density (PEG chains/nm²) | 1-5 | |
| HPLC with Charged Aerosol Detection | Bound PEG Concentration (µg/mL) | Dependent on nanoparticle concentration |
Experimental Protocols
The following are detailed protocols for the key experimental steps in the surface functionalization of gold nanoparticles with this compound.
Protocol 1: Synthesis of Alkyne-Functionalized Gold Nanoparticles
This protocol describes the synthesis of citrate-stabilized gold nanoparticles followed by functionalization with an alkyne-terminated thiol.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate
-
11-Mercaptoundec-1-yne
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Synthesis of Citrate-Stabilized Gold Nanoparticles (15 nm):
-
Bring 100 mL of DI water to a vigorous boil in a clean flask with a stir bar.
-
Add 1 mL of a 1% (w/v) HAuCl₄ solution to the boiling water.
-
Continue boiling for 1 minute.
-
Add 2.5 mL of a 1% (w/v) sodium citrate solution.
-
The solution will change color from yellow to deep red.
-
Continue boiling and stirring for 15 minutes.
-
Allow the solution to cool to room temperature.
-
-
Alkyne Functionalization:
-
Prepare a 1 mM solution of 11-Mercaptoundec-1-yne in ethanol.
-
Add the alkyne-thiol solution to the gold nanoparticle solution at a molar ratio of approximately 1000:1 (alkyne-thiol:AuNPs).
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
Purify the alkyne-functionalized nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes) and resuspend the pellet in DI water. Repeat this washing step three times to remove excess unbound alkyne-thiol.
-
Resuspend the final pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Protocol 2: Deprotection of this compound
This protocol describes the removal of the trityl protecting group from this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 10 mg/mL.
-
Add TFA to the solution to a final concentration of 5-10% (v/v). If desired, add TIPS (1-2 equivalents relative to the trityl-PEG-azide) as a scavenger to prevent side reactions.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, neutralize the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the deprotected Azide-PEG10 by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Gold Nanoparticles
This protocol details the "click" reaction between the alkyne-functionalized gold nanoparticles and the deprotected Azide-PEG10.
Materials:
-
Alkyne-functionalized gold nanoparticles (from Protocol 1)
-
Deprotected Azide-PEG10 (from Protocol 2)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the alkyne-functionalized gold nanoparticles in PBS.
-
Add the deprotected Azide-PEG10 to the nanoparticle dispersion in a 10-fold molar excess relative to the estimated number of alkyne groups on the nanoparticle surface.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).
-
In another separate tube, prepare a solution of CuSO₄ in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:5 molar ratio.
-
To the nanoparticle and PEG-azide mixture, add the CuSO₄ (or CuSO₄/THPTA complex) to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 500-1000 µM (a 10-fold excess over the copper catalyst).
-
Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours with gentle stirring or shaking.
-
Purify the PEGylated nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes) to remove the copper catalyst, excess PEG-azide, and other reagents.
-
Resuspend the pellet in a suitable buffer (e.g., PBS) and repeat the washing step at least three times.
-
Store the final PEGylated nanoparticles at 4°C.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates the overall experimental workflow for the surface functionalization of nanoparticles with this compound.
Caption: Experimental workflow for nanoparticle functionalization.
Signaling Pathway of PEGylated Nanoparticles for Enhanced Bioavailability
The diagram below illustrates the conceptual pathway by which PEGylation enhances the bioavailability and therapeutic efficacy of nanoparticles.
Caption: PEGylation pathway for enhanced nanoparticle bioavailability.
Logical Relationship of Characterization Techniques
This diagram shows the logical relationship between different characterization techniques and the nanoparticle properties they assess.
Caption: Characterization techniques and their corresponding properties.
References
Application Notes and Protocols for Peptide Modification Using Trityl-PEG10-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a leading strategy for enhancing the therapeutic properties of peptides and proteins.[1][2][3] PEGylation can improve a biomolecule's solubility, extend its circulating half-life, increase its stability against proteolytic degradation, and reduce its immunogenicity.[1][2] Trityl-PEG10-Azide is a heterobifunctional linker that facilitates the precise introduction of a discrete ten-unit PEG chain onto a target molecule. This reagent features a terminal azide (B81097) group for "click chemistry" and a trityl-protected functional group. The trityl group provides a stable protecting group that can be removed under acidic conditions. The azide functionality allows for highly efficient and specific conjugation to alkyne-modified peptides via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly selective and proceeds under mild conditions, making it ideal for complex biomolecule modification.
This compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 877239-08-2 | |
| Molecular Formula | C39H55N3O10 | |
| Molecular Weight | 725.87 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage | Store at -20°C for long-term stability |
Experimental Workflow & Signaling Pathways
The overall workflow for peptide modification using this compound involves several key steps, from initial peptide functionalization to the final characterization of the PEGylated product.
Caption: Experimental workflow for peptide PEGylation.
The core of the conjugation process is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
Caption: CuAAC "click chemistry" reaction scheme.
Experimental Protocols
Protocol 1: Deprotection of this compound
The trityl group is acid-labile and can be removed to expose the terminal functional group of the PEG linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) (as a scavenger)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in DCM at a concentration of 10-20 mg/mL.
-
Add TES to the solution (5-10 equivalents).
-
Add TFA dropwise to the solution to a final concentration of 2-5% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.
-
Precipitate the deprotected PEG10-Azide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether 2-3 times.
-
Dry the final product under vacuum.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| Scavenger | Triethylsilane (TES) |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide with the deprotected PEG10-Azide.
Materials:
-
Alkyne-modified peptide
-
Deprotected PEG10-Azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous systems)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving reagents)
Procedure:
-
Prepare a stock solution of the alkyne-modified peptide in a suitable degassed buffer.
-
Prepare a stock solution of the deprotected PEG10-Azide in DMSO or the reaction buffer.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 300 mM in water).
-
In a reaction vial, add the alkyne-modified peptide solution.
-
Add the deprotected PEG10-Azide to the reaction vial (typically in 1.5-5 fold molar excess over the peptide).
-
If using, add the THPTA ligand to the mixture (typically in a 1:2 ratio with CuSO4).
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Monitor the reaction progress by LC-MS or HPLC.
| Reagent | Typical Concentration/Ratio | Purpose |
| Alkyne-Peptide | 1-10 mg/mL | Substrate |
| PEG10-Azide | 1.5 - 5 molar equivalents | Labeling Reagent |
| CuSO4 | 0.1 - 1 molar equivalent | Catalyst Precursor |
| Sodium Ascorbate | 5 - 10 molar equivalents | Reducing Agent |
| THPTA (optional) | 0.5 - 5 molar equivalents | Ligand to stabilize Cu(I) |
Protocol 3: Purification of the PEGylated Peptide
Purification is crucial to remove unreacted peptide, excess PEG linker, and reaction catalysts.
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Use a C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. Optimize the gradient based on the hydrophobicity of the peptide and the PEGylated product.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the PEGylated peptide peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Characterization of PEGylated Peptides
Thorough characterization is essential to confirm the success of the PEGylation reaction and the purity of the final product.
| Technique | Information Obtained |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the PEGylated peptide, allowing for the determination of the number of attached PEG moieties. |
| Tandem Mass Spectrometry (MS/MS) | Can be used to identify the specific site of PEGylation on the peptide. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS | Provides the average molecular weight and distribution of the PEGylated species. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and separates the PEGylated peptide from unreacted starting materials. |
Applications
The modification of peptides with this compound has several important applications in drug development and research:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of peptides, reducing renal clearance and extending their in vivo half-life.
-
Enhanced Stability: The PEG chain can protect the peptide from proteolytic degradation.
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.
-
Increased Solubility: The hydrophilic PEG chain improves the aqueous solubility of hydrophobic peptides.
-
PROTAC Synthesis: this compound serves as a flexible linker to connect the target protein binder and the E3 ligase ligand in a PROTAC molecule.
-
Bioconjugation: The azide group allows for the straightforward "clicking" of the PEGylated peptide to other molecules or surfaces functionalized with alkynes, enabling the creation of more complex bioconjugates.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inefficient deprotection of the trityl group. | Ensure complete deprotection using LC-MS analysis before proceeding with the click reaction. |
| Oxidation of Cu(I) to inactive Cu(II). | Degas all buffers thoroughly. Prepare the sodium ascorbate solution fresh. Use a stabilizing ligand like THPTA. | |
| Steric hindrance at the alkyne site. | Increase reaction time and/or temperature. Increase the molar excess of the PEG10-Azide linker. | |
| Multiple PEGylation Products | Presence of multiple alkyne groups on the peptide. | Synthesize the peptide with a single, site-specifically incorporated alkyne-containing amino acid. |
| Peptide Degradation | Harsh reaction conditions. | Ensure the pH of the reaction is maintained within a suitable range for the peptide's stability (typically pH 6-8). |
| Copper toxicity to the biomolecule. | Use a copper-chelating ligand like THPTA or consider copper-free click chemistry alternatives (e.g., Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). |
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
Trityl-PEG10-Azide: A Versatile Linker for Advanced Drug Delivery Systems
Application Notes and Protocols for Researchers and Drug Development Professionals
Trityl-PEG10-Azide is a heterobifunctional linker molecule playing a crucial role in the development of sophisticated drug delivery systems. Its unique structure, featuring a protective trityl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) moiety, enables the precise and efficient conjugation of therapeutic agents to various carriers, such as nanoparticles, antibodies, and other biologics. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in leveraging this compound for their drug delivery research.
Core Applications in Drug Delivery
The strategic design of this compound allows for its application in several key areas of drug delivery, primarily through the power of "click chemistry."[1][2] The azide group serves as a handle for highly efficient and specific bioorthogonal reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The PEG10 spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[2] The trityl group offers a stable protecting group for the azide functionality, which can be selectively removed under acidic conditions to unmask the azide for conjugation.
Key applications include:
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) with drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents. This enhances the nanoparticle's therapeutic efficacy, target specificity, and diagnostic capabilities.
-
Antibody-Drug Conjugate (ADC) Development: Linking potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells and minimizing off-target toxicity.
-
PROTAC Synthesis: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
-
PEGylation of Small Molecule Drugs: Improving the solubility, stability, and circulation half-life of small molecule drugs.
Comparative Data for Bioconjugation Methods
The choice between CuAAC and SPAAC for conjugation with this compound depends on the specific application, particularly the sensitivity of the biomolecules involved to copper ions.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (relies on ring strain of the alkyne) |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. | High, suitable for live cell and in vivo applications. |
| Reaction Kinetics | Generally faster (minutes to a few hours). | Varies with the cyclooctyne (B158145) used, can be slower than CuAAC. |
| Reagents | Terminal alkynes (less expensive and readily available). | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive. |
| Byproducts | Potential for reactive oxygen species (ROS) generation. | Generally clean with minimal byproducts. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole. | Can form a mixture of regioisomers. |
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation. This table summarizes the key differences between the two major click chemistry reactions used with azide-functionalized molecules like this compound.
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO (Dibenzocyclooctyne) | ~ 0.1 - 1.0 |
| BCN (Bicyclo[6.1.0]nonyne) | ~ 0.01 - 0.1 |
| DIBO (Dibenzocyclooctynol) | ~ 0.3 |
Table 2: Representative Second-Order Rate Constants for Common SPAAC Reagents. The reaction kinetics of SPAAC are highly dependent on the choice of the strained cyclooctyne.
Experimental Protocols
Herein are detailed protocols for the deprotection of this compound and its subsequent use in CuAAC and SPAAC reactions for drug delivery applications.
Protocol 1: Deprotection of this compound to Yield HO-PEG10-Azide
This protocol describes the removal of the trityl protecting group to expose the azide functionality for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM at a concentration of approximately 0.1-0.2 g/mL.
-
Add TIPS to the solution (approximately 2-5% v/v).
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v) while stirring at room temperature. The reaction mixture will typically turn a yellow color due to the formation of the trityl cation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the majority of the TFA and DCM.
-
Precipitate the deprotected HO-PEG10-Azide by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with additional cold diethyl ether, and dry under vacuum.
-
Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug-Nanoparticle Conjugation
This protocol outlines the conjugation of an alkyne-modified drug to azide-functionalized nanoparticles using HO-PEG10-Azide as a linker.
Materials:
-
Azide-functionalized nanoparticles (prepared by reacting HO-PEG10-Azide with activated nanoparticles)
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand solution (e.g., 10-100 mM in a compatible solvent)
-
Phosphate-buffered saline (PBS) or other suitable reaction buffer (pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-modified drug to the nanoparticle suspension. The molar ratio of drug to azide groups on the nanoparticles should be optimized, but a starting point of 1.5 to 5 equivalents of the drug is common.
-
In a separate tube, premix the CuSO₄ solution and the THPTA/TBTA ligand solution (typically a 1:2 to 1:5 molar ratio of Cu:ligand).
-
Add the copper/ligand complex to the reaction mixture (0.01-0.1 equivalents relative to the azide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents relative to the azide).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS) by following the consumption of the alkyne-modified drug.
-
Purify the drug-nanoparticle conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted drug and catalyst components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol describes a copper-free method for conjugating a DBCO-functionalized imaging agent to cells that have been metabolically labeled to display azide groups on their surface.
Materials:
-
Azide-labeled cells
-
DBCO-functionalized imaging agent (e.g., DBCO-PEG-fluorophore)
-
Cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Wash the azide-labeled cells with PBS to remove any residual media components.
-
Resuspend the cells in fresh, serum-free cell culture medium or PBS at a suitable density.
-
Add the DBCO-functionalized imaging agent to the cell suspension. The final concentration should be optimized, but a starting range of 10-100 µM is typical.
-
Incubate the cells at 37°C for 30-120 minutes. The optimal incubation time will depend on the specific DBCO reagent and the density of azide groups on the cell surface.
-
After incubation, wash the cells with PBS three times to remove any unreacted imaging agent.
-
Analyze the labeled cells using flow cytometry or fluorescence microscopy to quantify and visualize the conjugation efficiency.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) can help visualize the experimental workflows and chemical reactions involved in utilizing this compound.
Caption: Workflow for creating a drug-nanoparticle conjugate.
Caption: Comparison of CuAAC and SPAAC reaction schemes.
References
Application Notes and Protocols for Orthogonal Ligation Strategies Using Trityl-PEG10-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Trityl-PEG10-Azide in orthogonal ligation strategies. This versatile reagent is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular architectures for applications in targeted drug delivery, diagnostics, and materials science.
Introduction to Orthogonal Ligation and this compound
Orthogonal ligation refers to a set of chemical reactions that can occur in the presence of each other without interference. In the context of bioconjugation, this allows for the specific and sequential modification of biomolecules with multiple functionalities. The most prominent examples of orthogonal ligation strategies are "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This compound is a heterobifunctional linker designed for use in these reactions. It consists of three key components:
-
A Trityl (triphenylmethyl) protecting group: This bulky group protects the azide (B81097) functionality, preventing it from reacting prematurely. It can be selectively removed under mild acidic conditions.
-
A Polyethylene Glycol (PEG) spacer (10 ethylene (B1197577) glycol units): The PEG linker is hydrophilic, enhancing the solubility and biocompatibility of the resulting conjugate.[1] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.
-
An Azide (-N3) group: This functional group is the reactive handle for "click chemistry" with alkyne-containing molecules. The azide is highly selective and stable under most biological conditions.[2]
The combination of these features makes this compound an ideal reagent for multi-step bioconjugation strategies where precise control over the reaction sequence is required.
Key Orthogonal Ligation Strategies
The deprotected PEG10-Azide, derived from this compound, can be utilized in two primary orthogonal "click" reactions:
2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and reliable reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]
2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide.[5] The release of ring strain provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.
Data Presentation: Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Typical Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne (e.g., DBCO, BCN), Azide |
| Catalyst Required | Yes (Copper (I)) | No |
| Typical Reaction Rate | Very Fast (Second-order rate constants typically 1-100 M⁻¹s⁻¹) | Slower than CuAAC (Rate is dependent on the cyclooctyne used) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this. | Generally considered highly biocompatible and suitable for in vivo applications. |
| Typical Yield | High to quantitative (>90%) | High, but can be influenced by the steric hindrance of reactants. |
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield PEG10-Azide
This initial step is required to expose the reactive azide group for subsequent ligation reactions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in DCM (e.g., 100 mg in 2 mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a small amount of DCM and precipitate the product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dissolve the crude product in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG10-Azide.
Protocol 2: General Procedure for CuAAC Ligation
This protocol describes the conjugation of the deprotected PEG10-Azide to an alkyne-modified biomolecule.
Materials:
-
Deprotected PEG10-Azide
-
Alkyne-modified biomolecule (e.g., protein, peptide, nanoparticle)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS.
-
Add a 2 to 5-fold molar excess of the deprotected PEG10-Azide.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is common.
-
Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts.
Protocol 3: General Procedure for SPAAC Ligation
This protocol outlines the conjugation of the deprotected PEG10-Azide to a biomolecule modified with a strained cyclooctyne (e.g., DBCO).
Materials:
-
Deprotected PEG10-Azide
-
Strained cyclooctyne-modified biomolecule (e.g., DBCO-protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, dissolve the strained cyclooctyne-modified biomolecule in PBS.
-
Add a 2 to 5-fold molar excess of the deprotected PEG10-Azide.
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Once the reaction is complete, purify the final conjugate using a suitable method to remove excess unreacted PEG10-Azide.
Applications and Experimental Workflows
This compound is a versatile tool for various bioconjugation applications. Below are representative workflows for key applications.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. Click chemistry with PEG linkers provides a robust method for ADC synthesis.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Functionalization of Nanoparticles
Surface modification of nanoparticles with PEG-azide enhances their stability and provides a handle for further functionalization with targeting ligands or therapeutic agents.
References
Step-by-step guide for Trityl-PEG10-Azide conjugation to alkynes
An in-depth guide to the conjugation of Trityl-PEG10-Azide with alkyne-containing molecules, tailored for researchers, scientists, and professionals in drug development. This document outlines the protocols for achieving this conjugation via "click chemistry," a method prized for its efficiency and specificity.
Introduction
Click chemistry provides a powerful and versatile platform for molecular conjugation, enabling the rapid and efficient linking of two molecules.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[][4] this compound is a bifunctional linker featuring a terminal azide for click chemistry and a trityl-protected functional group on the other end of a 10-unit polyethylene (B3416737) glycol (PEG) spacer.[5]
The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate, while the trityl group serves as an acid-labile protecting group for a hydroxyl or amine group. This reagent is a key component in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). An alternative, copper-free method, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be employed if the alkyne partner is a strained cyclooctyne, such as DBCO or BCN.
This document provides detailed protocols for performing the CuAAC reaction, deprotecting the trityl group, and purifying the final conjugate.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne using a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: Deionized water, PBS buffer, or a mixture with an organic co-solvent like DMSO or DMF if solubility is an issue.
-
Nitrogen or Argon gas (recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
Prepare a catalyst premix solution of CuSO₄ and THPTA ligand in water. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. For example, mix 1 part of a 20 mM CuSO₄ solution with 5 parts of a 20 mM THPTA solution.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-containing molecule in the chosen reaction buffer.
-
Add the this compound solution. A slight molar excess (1.2 to 1.5 equivalents) relative to the alkyne is recommended.
-
(Optional but recommended) Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Incubation:
-
Add the CuSO₄/THPTA catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Protocol 2: Deprotection of the Trityl Group
The trityl group is an acid-labile protecting group that can be removed to reveal a terminal hydroxyl or amino group for further functionalization. This step can be performed either before or after the CuAAC reaction, depending on the stability of the alkyne-containing molecule to acidic conditions.
Materials:
-
Trityl-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (B1312306), TIS)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Cold diethyl ether
Procedure:
-
Dissolve the trityl-protected conjugate in a minimal amount of DCM.
-
Add a scavenger such as triisopropylsilane (TIS) to the solution. Scavengers trap the highly reactive trityl cation that is released during deprotection.
-
Prepare a deprotection cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the deprotection cocktail to the dissolved conjugate and stir at room temperature. The reaction is usually complete within 30-60 minutes.
-
Remove the TFA and solvent under reduced pressure (rotoevaporation).
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the precipitate by centrifugation or filtration and wash with cold ether to remove residual scavengers and cleaved trityl groups.
Protocol 3: Purification of the Final Conjugate
PEGylated conjugates often require chromatographic purification to separate the desired product from unreacted starting materials, excess PEG linker, and reaction byproducts.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): This technique is effective for separating the larger PEGylated conjugate from smaller molecules like unreacted linkers and catalyst components.
-
Reverse Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is highly effective for purifying and analyzing the final product, and can often separate positional isomers.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG chains can shield surface charges on a biomolecule, this method can be used to separate molecules with different degrees of PEGylation.
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities, such as salts and unreacted linkers, especially after the initial reaction workup.
Data Presentation
The following table summarizes typical quantitative parameters for the CuAAC protocol. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Recommended Value | Purpose |
| Molar Ratio (Alkyne:Azide) | 1 : 1.2-1.5 | Ensures complete consumption of the limiting reagent (alkyne). |
| Catalyst: CuSO₄ | 50 - 250 µM (final conc.) | Catalyzes the cycloaddition reaction. |
| Ligand: THPTA | 250 - 1250 µM (final conc.) | Stabilizes Cu(I) and prevents protein damage. |
| Reducing Agent: Na-Ascorbate | 0.25 - 2.5 mM (final conc.) | Reduces Cu(II) to the active Cu(I) state. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions suitable for most biomolecules. |
| Reaction Time | 1 - 4 hours | Typical duration for high conversion. |
| pH | 6.5 - 8.0 | CuAAC is tolerant of a wide pH range. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound conjugation process via the CuAAC pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trityl-PEG10-Azide Reactions
Welcome to the technical support center for Trityl-PEG10-Azide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Troubleshooting Guide & FAQs
This section provides detailed guides in a question-and-answer format to diagnose and resolve common issues leading to low yields in reactions involving this compound.
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is showing a low yield. What are the potential causes and solutions?
A1: Low yields in CuAAC reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Trityl Deprotection: The trityl group must be removed to free the azide (B81097) for reaction. Incomplete deprotection is a common cause of low yield.
-
Copper(I) Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.
-
Solution: Deoxygenate your reaction mixture and solvents by sparging with an inert gas like argon or nitrogen. Use a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from any Cu(II) that forms.[3][4]
-
-
Ligand Choice and Concentration: The choice and concentration of the copper-stabilizing ligand are crucial for an efficient reaction and to prevent damage to sensitive biomolecules.
-
Solution: Use a copper(I)-stabilizing ligand like THPTA or TBTA to enhance catalyst activity and prevent side reactions.[3] The ligand should be used in slight excess relative to the copper catalyst.
-
-
Side Reactions: Oxidative homocoupling of your alkyne starting material (Glaser coupling) can be a significant side reaction that consumes your substrate.
-
Solution: Proper deoxygenation and the use of an appropriate ligand can minimize this side reaction.
-
-
Reagent Purity and Stoichiometry: Impurities in your starting materials or incorrect stoichiometry can negatively impact the reaction.
-
Solution: Ensure the purity of your this compound (after deprotection) and your alkyne-containing molecule. A slight excess of one reagent (often the less precious one) can help drive the reaction to completion.
-
Q2: I'm performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction and the yield is poor. What should I check?
A2: SPAAC reactions are generally robust, but several factors can lead to low yields:
-
Steric Hindrance: Bulky groups near the azide or the strained alkyne can impede the reaction.
-
Solution: The PEG10 linker in this compound is designed to reduce steric hindrance. However, if your other reactant is also sterically demanding, consider a longer PEG linker if available. The presence of a PEG linker has been shown to enhance reaction rates.
-
-
Reagent Instability: Strained cyclooctynes (like DBCO or BCN) can be unstable under acidic conditions or during long-term storage.
-
Solution: Store your strained alkyne reagents according to the manufacturer's instructions. Avoid acidic conditions in your reaction setup.
-
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a slow and incomplete reaction.
-
Solution: The PEG linker enhances water solubility. For reactions in aqueous buffers, ensure your strained alkyne is also sufficiently soluble. A co-solvent like DMSO can be used, but its concentration should be minimized, especially when working with proteins.
-
-
Reaction Conditions (Buffer, pH, Temperature): The reaction environment can significantly influence the reaction rate.
-
Solution: Studies have shown that HEPES buffer can lead to higher reaction rates than PBS. Generally, higher pH values (around 7-8.5) favor the reaction, but this is buffer-dependent. Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, provided your biomolecules are stable at that temperature.
-
-
Control Reaction: It is often helpful to perform a small-scale control reaction with simple, commercially available azide and cyclooctyne (B158145) molecules to confirm that your reaction conditions and reagents are optimal.
Q3: How do I know if my trityl deprotection is successful?
A3: You can monitor the deprotection of the trityl group using a few analytical techniques:
-
Thin-Layer Chromatography (TLC): The trityl-protected starting material is significantly less polar than the deprotected product. You should see the disappearance of the starting material spot and the appearance of a new, more polar spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method. You will observe a decrease in the mass corresponding to the trityl-protected compound and an increase in the mass of the deprotected azide.
-
1H NMR: If you are working with sufficient material, you can use 1H NMR to observe the disappearance of the characteristic aromatic protons of the trityl group.
Q4: Can the PEG linker itself cause problems in my reaction?
A4: The PEG linker is generally considered biocompatible and is designed to improve solubility and reduce steric hindrance. However, in some rare cases, the PEG chain can chelate metal ions, which might interfere with the copper catalyst in CuAAC reactions. Using a robust copper-stabilizing ligand like THPTA should mitigate this potential issue. For SPAAC reactions, the PEG linker is advantageous and has been shown to increase reaction rates.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your reactions.
Table 1: Effect of Reaction Conditions on SPAAC Reaction Rates
| Parameter | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Buffer (pH 7) | PBS | 0.32–0.85 | HEPES | 0.55–1.22 | |
| Cell Culture Media | RPMI | 0.27–0.77 | DMEM | 0.59–0.97 | |
| PEG Linker | Without PEG Linker | 0.18–0.37 | With PEG5 Linker | 31 ± 16% increase |
Table 2: Comparison of Deprotection Methods for Trityl Groups
| Method | Reagents | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| AN-001 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >90% | |
| AN-002 | Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 15 min - 2 h | 85 - 95% |
Experimental Protocols
Protocol 1: General Procedure for Trityl Deprotection of this compound
This protocol describes the removal of the trityl protecting group under acidic conditions using Trifluoroacetic Acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add TFA (typically 10-50% v/v in DCM) dropwise to the stirred solution.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG10-Azide.
-
The crude product can be used directly in the subsequent click reaction or purified by column chromatography if necessary.
Protocol 2: General Procedure for CuAAC Reaction
This protocol provides a general workflow for the copper-catalyzed cycloaddition of an azide with a terminal alkyne.
Materials:
-
Deprotected PEG10-Azide
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and/or organic solvent (e.g., DMSO, t-BuOH/H₂O)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Prepare stock solutions of all reagents.
-
In a reaction vessel, dissolve the deprotected PEG10-Azide (1.0 equiv) and the alkyne-functionalized molecule (1.0-1.2 equiv) in the chosen solvent system.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
In a separate tube, premix the copper catalyst and ligand. For example, add CuSO₄ (0.1 equiv) and THPTA (0.5 equiv).
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0-2.0 equiv).
-
Stir the reaction at room temperature or 37°C. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by appropriate methods such as column chromatography, HPLC, or precipitation.
Protocol 3: General Procedure for SPAAC Reaction
This protocol outlines a general method for the strain-promoted cycloaddition of an azide with a cyclooctyne.
Materials:
-
Deprotected PEG10-Azide
-
Strained alkyne (e.g., DBCO or BCN functionalized molecule)
-
Reaction buffer (e.g., HEPES buffer, pH 7.5)
-
Co-solvent (e.g., DMSO), if necessary
Procedure:
-
Dissolve the deprotected PEG10-Azide (1.0 equiv) in the reaction buffer.
-
Dissolve the strained alkyne (1.0-1.5 equiv) in the reaction buffer. A small amount of co-solvent like DMSO can be used to aid solubility, but the final concentration should be kept low (e.g., <5% v/v).
-
Combine the two solutions in a reaction vessel.
-
Incubate the reaction at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the reactants and their concentrations.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
Once the reaction is complete, purify the conjugate using methods appropriate for your molecule of interest, such as size exclusion chromatography, affinity chromatography, or HPLC.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: General reaction pathways for this compound conjugation.
References
- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with Trityl-PEG10-Azide conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trityl-PEG10-Azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery research.[1][2] It consists of three key components:
-
A Trityl group : A bulky, hydrophobic protecting group that masks the primary alcohol. It can be removed under acidic conditions.
-
A PEG10 spacer : A polyethylene (B3416737) glycol chain with 10 ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the conjugate in aqueous media and provides flexibility.[1][3][4]
-
An Azide (B81097) group : A functional group that enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for covalently linking the molecule to alkyne-containing molecules.
Its primary applications include the synthesis of antibody-drug conjugates (ADCs), the development of PROTACs (PROteolysis TArgeting Chimeras), and the surface modification of nanoparticles for targeted drug delivery.
Q2: What are the general solubility properties of this compound?
The solubility of this compound is dictated by the interplay of its hydrophobic trityl group and its hydrophilic PEG chain.
-
Organic Solvents : It is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).
-
Aqueous Solvents : While the PEG10 chain is designed to improve water solubility, the large, hydrophobic trityl group significantly limits its solubility in aqueous buffers like water and phosphate-buffered saline (PBS). Dissolving high concentrations directly in aqueous solutions is often challenging and may lead to precipitation.
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C in a desiccated environment. If you prepare a stock solution in an organic solvent, it is recommended to store it at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Solubility Troubleshooting Guide
Q4: I am having trouble dissolving this compound. What should I do?
Difficulty in dissolving this compound, especially in aqueous-based systems, is a common issue due to the hydrophobic nature of the trityl group. Here are some troubleshooting steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent : The recommended approach is to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to create a high-concentration stock solution.
-
Gentle Heating and Sonication : To aid dissolution in the organic solvent, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath.
-
Stepwise Addition to Aqueous Buffer : When preparing for a reaction in an aqueous buffer, add the organic stock solution to the aqueous phase dropwise while vortexing or stirring. This gradual addition can help prevent immediate precipitation.
-
Consider the Final Concentration : Be mindful of the final concentration in your reaction mixture. The final percentage of the organic co-solvent should be kept as low as possible if working with biomolecules that are sensitive to it, but high enough to maintain the solubility of the this compound conjugate.
Below is a troubleshooting workflow for solubility issues:
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Solubility Data
While exact solubility values in mg/mL can vary between batches and with experimental conditions, the following table provides guidance on preparing stock solutions, from which solubility can be inferred.
| Solvent | Concentration | Preparation Notes |
| DMSO | Up to 10 mM | Prepare by dissolving the solid in anhydrous DMSO. Gentle warming and sonication can assist. |
| DMF | Up to 10 mM | Similar to DMSO, use anhydrous DMF. |
| DCM | Soluble | Qualitative information suggests good solubility, suitable for reactions in organic media. |
| Water | Poorly soluble | Direct dissolution is not recommended. The hydrophobic trityl group limits aqueous solubility. |
| PBS (pH 7.4) | Very poorly soluble | Similar to water, direct dissolution is challenging. Use a co-solvent like DMSO. |
This table is based on information for preparing stock solutions and general solubility characteristics. For a 10 mM solution of this compound (MW: 725.87 g/mol ), this corresponds to approximately 7.26 mg/mL.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution, add 137.8 µL of solvent per 1 mg of compound).
-
Vortex the tube until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for conjugating this compound to an alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alkyne-containing molecule in a compatible buffer or solvent
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reaction buffer (e.g., PBS, avoid Tris buffers as they can chelate copper)
Procedure:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.
-
Add the this compound stock solution. A slight molar excess (1.1 to 1.5 equivalents) relative to the alkyne is often used.
-
Add the copper-chelating ligand solution (typically 1-5 equivalents relative to copper).
-
Add the CuSO₄ solution (typically 1-10 mol% of the limiting reagent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 3-10 fold excess over CuSO₄).
-
Seal the tube and allow the reaction to proceed at room temperature with gentle mixing. Reaction times can range from 1 to 18 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Once the reaction is complete, the product can be purified by methods such as size-exclusion chromatography or reversed-phase HPLC.
Caption: General experimental workflow for a CuAAC reaction.
Protocol 3: Deprotection of the Trityl Group
The trityl group can be removed under mild acidic conditions.
-
Dissolve the purified trityl-protected conjugate in a suitable solvent (e.g., DCM).
-
Add a solution of trifluoroacetic acid (TFA) in the same solvent (e.g., 1-5% TFA in DCM).
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, the acid can be removed by evaporation under reduced pressure or by neutralization with a mild base (e.g., triethylamine).
-
The deprotected product can be further purified if necessary.
Troubleshooting Common Experimental Issues
Q5: My click reaction is not working or has a low yield. What are the possible causes?
Several factors can lead to an incomplete or failed click reaction.
-
Catalyst Inactivation : The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen.
-
Solution : Degas your solvents and use freshly prepared sodium ascorbate solution. Working under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Poor Reagent Quality : Degradation of the azide or alkyne reagents can prevent the reaction.
-
Solution : Use high-quality reagents and store them properly. Check the purity of your starting materials.
-
-
Steric Hindrance : The bulky trityl group on the PEG linker or bulky groups near the alkyne on the other molecule can sterically hinder the reaction.
-
Solution : Increase the reaction temperature (e.g., to 37-45°C) or prolong the reaction time. Consider using a longer PEG linker to increase the distance between the reactive group and the bulky moiety.
-
-
Interfering Substances : Buffers containing amines (e.g., Tris) can chelate the copper catalyst. Thiol-containing reagents (e.g., DTT) can also interfere with the reaction.
-
Solution : Use non-coordinating buffers like PBS or HEPES. If your sample contains thiols, they should be removed (e.g., by dialysis or buffer exchange) prior to the click reaction.
-
Caption: Troubleshooting guide for low yield in click reactions.
References
Optimizing copper catalyst concentration for Trityl-PEG10-Azide click chemistry
Welcome to the technical support center for optimizing copper-catalyzed click chemistry reactions involving Trityl-PEG10-Azide. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and refining experimental protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the copper-catalyzed click chemistry reaction?
A1: The classic copper-catalyzed click reaction, formally known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction that joins a molecule containing an azide (B81097) group (like this compound) with a molecule containing a terminal alkyne.[1][2][] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)) and results in the formation of a stable five-membered triazole ring, linking the two molecules.[1][4]
Q2: Why is a reducing agent, such as sodium ascorbate (B8700270), necessary in the reaction mixture?
A2: The active catalyst for the click reaction is the Cu(I) ion. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Sodium ascorbate is the most commonly used reducing agent to convert Cu(II) salts (like CuSO₄) into the active Cu(I) catalyst and to regenerate any Cu(I) that gets oxidized during the reaction, ensuring the catalytic cycle continues.
Q3: What is the role of a ligand, such as THPTA or BTTAA, in the reaction?
A3: Ligands play a crucial role in CuAAC reactions by stabilizing the active Cu(I) catalyst, which protects it from oxidation and disproportionation. Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are particularly beneficial as they accelerate the reaction rate and reduce the cytotoxicity of copper, which is critical for bioconjugation applications.
Q4: What are the primary side reactions in CuAAC, and how can they be minimized?
A4: A common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which can occur in the presence of Cu(II) and oxygen. This can be minimized by maintaining a sufficient concentration of a reducing agent like sodium ascorbate and limiting the reaction's exposure to oxygen. Additionally, byproducts from ascorbate oxidation can sometimes react with proteins; adding aminoguanidine (B1677879) can help suppress these side reactions.
Q5: How can I remove the copper catalyst after the reaction is complete?
A5: Copper ions can be detrimental to biomolecules and downstream applications. They can be effectively removed by using a chelating agent like EDTA (ethylenediaminetetraacetic acid). Purification methods such as dialysis against a buffer containing EDTA, size-exclusion chromatography, or specialized centrifugal filters are commonly employed to separate the conjugated product from the catalyst and excess reagents.
Troubleshooting Guide
This guide addresses common problems encountered during the copper-catalyzed click reaction with this compound.
Issue 1: Low or No Product Yield
Question: My click reaction is resulting in a very low yield or no desired product. What are the common causes and how can I resolve this?
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture. | 1. Ensure you have a sufficient amount of a reducing agent, like sodium ascorbate. Use freshly prepared stock solutions. 2. Deoxygenate your solvents and reaction buffer by bubbling with an inert gas (e.g., argon or nitrogen) before starting the reaction. 3. Keep the reaction vessel capped to minimize oxygen diffusion. |
| Copper Sequestration | Functional groups on your substrate (e.g., thiols, histidines) or in the buffer are chelating the copper catalyst, making it unavailable for the reaction. | 1. Increase the concentration of the copper catalyst and ligand. 2. Add a sacrificial metal ion, such as Zn(II) or Ni(II), which can bind to the sequestering groups, leaving the copper free to catalyze the reaction. |
| Inaccessible Reactive Groups | For large biomolecules, the alkyne group may be sterically hindered or buried within the molecule's three-dimensional structure, preventing access for the this compound. | 1. Perform the reaction in the presence of a denaturing or solvating agent. Adding a co-solvent like DMSO can help expose the reactive sites. 2. Consider increasing the reaction temperature, if your biomolecule can tolerate it. |
| Poor Reagent Quality | The this compound or the alkyne-containing molecule may have degraded over time or during storage. | 1. Verify the integrity and purity of your starting materials using an appropriate analytical method (e.g., NMR, Mass Spectrometry). 2. Perform a small-scale test reaction with a simple, known-to-be-reactive alkyne (like propargyl alcohol) to confirm the activity of your azide and catalyst system. |
Experimental Protocols & Data
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for specific applications.
1. Reagent Preparation:
-
Prepare fresh stock solutions. It is crucial to use a freshly made solution of sodium ascorbate for optimal performance.
-
This compound: 10 mM in DMSO or an appropriate organic solvent.
-
Alkyne-modified molecule: 1-2 mM in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare immediately before use).
-
2. Reaction Setup:
-
The order of addition is important to prevent premature precipitation or catalyst deactivation.
-
In a microcentrifuge tube, add the alkyne-modified molecule solution.
-
Add the this compound solution. A slight excess (e.g., 1.2-2 equivalents) relative to the alkyne is often used.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A common ligand-to-copper ratio is 5:1. Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
3. Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other relevant analytical techniques.
-
Protect the reaction from light if you are using fluorescently tagged molecules.
4. Work-up and Purification:
-
Once the reaction is complete, the copper catalyst should be removed. This can be achieved through dialysis against a buffer containing EDTA or by using a desalting column.
Typical Reagent Concentrations
The following table summarizes typical final concentrations used in CuAAC reactions. These should be optimized for each specific system.
| Component | Typical Final Concentration | Notes |
| Alkyne Substrate | 10 µM - 5 mM | For low concentration biomolecules (~10 µM), a larger excess of azide may be needed. |
| Azide Reagent | 1.2 - 2 fold excess over alkyne | Can be increased for dilute reactions to drive completion. |
| Copper (from CuSO₄) | 50 µM - 250 µM | Higher concentrations can increase reaction speed but may also increase side reactions or damage biomolecules. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is generally recommended to protect biomolecules. |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be in significant excess to both copper and dissolved oxygen to maintain a reducing environment. |
| Aminoguanidine (Optional) | 5 mM | Recommended when working with proteins to prevent side reactions from ascorbate oxidation products. |
Visual Experimental Guides
General CuAAC Workflow
The following diagram illustrates the typical sequence of steps for performing a copper-catalyzed azide-alkyne cycloaddition reaction.
References
Technical Support Center: Acidic Deprotection of Trityl-Protected PEG Linkers
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the acidic deprotection of the trityl (triphenylmethyl) group from polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of trityl-protected PEG linkers.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to fully cleave the trityl group.[1][2] | Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid. For instance, you can move from 20% TFA in dichloromethane (B109758) (DCM) to 50% or even 95% TFA.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Short Reaction Time: The reaction may not have been allowed to proceed to completion. | Extend the reaction time and continue to monitor the disappearance of the starting material. Some challenging deprotections, like those of N-terminal trityl-asparagine, may require several hours.[3][4] | |
| Steric Hindrance: The bulky nature of the trityl group and the structure of the PEG linker might hinder acid access. | Consider using a less sterically hindered acid or optimizing the solvent system to improve substrate solubility and exposure of the trityl ether linkage. | |
| Inhibition by Residual Base: If the starting material was synthesized using basic conditions (e.g., pyridine), residual base can neutralize the acid. | Ensure the starting material is thoroughly purified and free of basic residues. Washing with a mildly acidic solution before deprotection can be beneficial, especially for resin-bound PEG linkers. | |
| Formation of Side Products | Alkylation by Trityl Cation: The highly stable trityl cation formed during deprotection is electrophilic and can react with nucleophilic functional groups on the PEG linker or other molecules in the mixture. | Add a scavenger to the reaction mixture to trap the trityl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES). |
| Degradation of Acid-Labile Groups: Other protecting groups or functionalities on your molecule may also be sensitive to the acidic conditions used for trityl removal. | Use milder acidic conditions. For example, 80% acetic acid or 1% TFA in DCM can selectively cleave the trityl group in the presence of more robust acid-labile groups like tert-butyldiphenylsilyl (TBDPS) ethers. | |
| Reattachment of the Linker to Resin: In solid-phase synthesis, the cleaved linker can reattach to the resin. | Use a flow method for cleavage from the resin to continuously remove the detached product. The addition of scavengers also helps to prevent this side reaction. | |
| Difficulty in Product Isolation | Residual Acid: Excess TFA can be difficult to remove and can interfere with subsequent steps. | After concentrating the reaction mixture, perform several co-evaporations with a solvent like toluene (B28343) to azeotropically remove residual TFA. |
| Solubility Issues: The deprotected PEG linker may have different solubility properties than the protected starting material. | For water-soluble products, a simple aqueous workup can be effective. For less polar products, precipitation by adding a non-polar solvent like diethyl ether can be a viable purification strategy. | |
| Formation of Triphenylmethanol (B194598): The byproduct of the reaction, triphenylmethanol, can sometimes be difficult to separate from the desired product. | Extraction with a non-polar solvent or purification by chromatography may be necessary to remove triphenylmethanol. An experimental procedure suggests filtering the insoluble triphenylmethanol after extraction with warm water. |
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for trityl deprotection?
The trityl group is acid-labile and can be cleaved under a range of acidic conditions. Trifluoroacetic acid (TFA) is a common reagent, typically used in concentrations from 1% to 95% in a solvent like dichloromethane (DCM). Milder acids such as 80% aqueous acetic acid or formic acid can also be effective and are useful when other acid-sensitive groups are present.
Q2: Why is a scavenger necessary during deprotection?
Acidic deprotection of the trityl group proceeds through the formation of a stable trityl cation (Trt⁺). This cation is a reactive electrophile that can lead to undesired side reactions by alkylating nucleophilic sites on your molecule, such as tryptophan or cysteine residues in peptides. Scavengers are added to the reaction mixture to trap the trityl cation and prevent these side reactions.
Q3: What are common scavengers and how do I choose one?
Common scavengers are trialkylsilanes, such as triisopropylsilane (TIS) and triethylsilane (TES), which act as hydride donors to reduce the trityl cation. For peptide synthesis, cocktails containing water, TIS, and sometimes 1,2-ethanedithiol (B43112) (EDT) are frequently used. The choice of scavenger depends on the specific substrate and the presence of other functional groups. For most standard deprotections of PEG linkers, TIS is a good first choice.
Summary of Common Deprotection Cocktails
| Reagent Cocktail | Composition (v/v) | Target Protecting Groups | Notes |
| TFA/Water | 95:5 | Boc, tBu, Trt, Pbf | Not suitable for peptides containing Trp, Met, or Cys due to potential side reactions. |
| TFA/TIS/Water | 95:2.5:2.5 | General purpose | A widely used, effective cocktail for most sequences, minimizing side reactions. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose | A robust mixture for complex peptides, but contains toxic and malodorous components. |
| Dilute TFA | 1-2% TFA in DCM | Trityl-based groups | Used for selective deprotection while leaving other acid-labile groups like Boc intact. |
Q4: How can I monitor the progress of the deprotection reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product. A distinctive yellow color may also be observed during the reaction, which is due to the presence of the trityl cation chromophore. The disappearance of this color can sometimes indicate the reaction is complete.
Q5: What is the workup procedure after deprotection?
A typical workup involves removing the solvent and excess acid under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with toluene is often performed. The subsequent purification depends on the properties of the deprotected PEG linker. Options include:
-
Aqueous workup: If the product is water-insoluble, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Precipitation: The product can often be precipitated by adding a non-polar solvent like cold diethyl ether.
-
Chromatography: For high purity, purification by flash chromatography or preparative HPLC may be necessary.
Experimental Protocols
Standard Protocol for Acidic Deprotection of Trityl-PEG Linker
-
Preparation: Dissolve the trityl-protected PEG linker in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents:
-
Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5–5% (v/v).
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20–50% v/v).
-
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1–2 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of TFA.
-
-
Purification: The resulting deprotected PEG linker (as a TFA salt) can be used directly in the next step or further purified by precipitation, extraction, or chromatography as required.
Visualizing the Workflow
Caption: A flowchart of the acidic deprotection of trityl-PEG linkers.
References
Hydrogenolysis conditions for trityl group removal on PEG10-Azide
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the removal of the trityl protecting group from Trityl-PEG10-Azide. This process is a critical step in various bioconjugation and drug development workflows. Below, we address common challenges and provide clear, actionable guidance for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing a trityl group from a PEG-Azide molecule?
A1: The two most common and effective methods for deprotecting the trityl group from a PEG-Azide are:
-
Catalytic Hydrogenolysis: This method involves the cleavage of the trityl ether bond using a catalyst (typically Palladium on carbon, Pd/C) and a hydrogen source.
-
Acid-Catalyzed Cleavage: This approach utilizes a strong acid, such as trifluoroacetic acid (TFA), to cleave the acid-labile trityl group.[1]
Q2: Is there a risk of reducing the azide (B81097) group during trityl deprotection?
A2: Yes, the azide group is susceptible to reduction to an amine under standard catalytic hydrogenation conditions (H₂ gas and Pd/C catalyst).[2] This is a critical consideration when choosing a deprotection method. Catalytic transfer hydrogenation is a milder alternative that may offer better selectivity. Acid-catalyzed cleavage avoids this issue altogether as it does not involve a reducing agent.
Q3: Which deprotection method is recommended for preserving the azide functionality?
A3: For complete preservation of the azide group, acid-catalyzed cleavage is the most reliable method. If hydrogenolysis is preferred due to other functional groups on the molecule, catalytic transfer hydrogenation with careful monitoring is a viable option that may minimize azide reduction.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a different retention factor (Rf) on a TLC plate (typically a lower Rf value, indicating higher polarity) and a different mass in the LC-MS analysis compared to the trityl-protected starting material.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis for Trityl Group Removal
This method is a milder alternative to traditional hydrogenation and may offer better selectivity for trityl group removal without reducing the azide.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium (B1175870) formate (B1220265) or formic acid (as the hydrogen donor)[3][4]
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Under an inert atmosphere, carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) or formic acid (3-5 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Acid-Catalyzed Cleavage of the Trityl Group
This is a robust method that ensures the preservation of the azide group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES) as a cation scavenger
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triisopropylsilane (TIS) (2-3 equivalents) to the solution to act as a scavenger for the liberated trityl cation.
-
Slowly add a solution of 10-20% TFA in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, carefully quench the reaction by adding the mixture to a cold, saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography to remove the scavenger byproducts.
Data Presentation
| Parameter | Catalytic Transfer Hydrogenolysis | Acid-Catalyzed Cleavage |
| Primary Reagents | 10% Pd/C, Ammonium formate/Formic acid | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) |
| Solvent | Methanol, Ethanol | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours | 30 - 60 minutes |
| Selectivity | Good, but potential for azide reduction | Excellent, azide group is preserved |
| Pros | Milder than H₂ gas hydrogenation | Fast reaction, High selectivity, No risk of azide reduction |
| Cons | Potential for azide reduction, Catalyst filtration required | Requires anhydrous conditions, Use of corrosive acid, Scavenger byproducts require purification |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Hydrogenolysis) | - Inactive catalyst- Insufficient hydrogen donor- Catalyst poisoning | - Use fresh, high-quality Pd/C catalyst.- Add additional equivalents of ammonium formate or formic acid.- Ensure starting material and solvents are free of impurities that could poison the catalyst. |
| Incomplete Deprotection (Acid Cleavage) | - Insufficient acid strength or concentration- Insufficient reaction time or temperature- Re-protection by liberated trityl cation | - Increase the concentration of TFA or switch to a stronger acid if compatible with other functional groups. - Allow the reaction to stir for a longer duration or warm to room temperature. - Ensure an adequate amount of scavenger (TIS or TES) is present. |
| Formation of Amine Byproduct (Hydrogenolysis) | Reduction of the azide group | - Reduce the reaction time and monitor closely.- Use a less active catalyst or lower catalyst loading.- Switch to the acid-catalyzed cleavage method. |
| Difficulty in Product Purification | Presence of scavenger byproducts (triphenylmethane) | - Optimize the amount of scavenger used.- Employ flash column chromatography for purification, using an appropriate solvent system to separate the more polar product from the non-polar byproducts. |
Visualizations
Caption: Experimental workflow for trityl group removal via catalytic transfer hydrogenolysis.
Caption: Experimental workflow for trityl group removal via acid-catalyzed cleavage.
References
Preventing side reactions during Trityl-PEG10-Azide conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding Trityl-PEG10-Azide conjugation, helping to prevent and resolve common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the two key stages of using this compound: (1) Trityl deprotection and (2) the subsequent Azide-Alkyne Cycloaddition (Click Chemistry) reaction.
Stage 1: Trityl Group Deprotection
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions are too mild to efficiently cleave the trityl group. | Use a stronger acid like neat formic acid or a higher concentration of trifluoroacetic acid (TFA), typically starting around 1-5% in a suitable solvent like dichloromethane (B109758) (DCM).[1] |
| Short Reaction Time: The deprotection reaction has not been allowed to proceed to completion. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A deep yellow color from the released trityl cation is often an indicator of successful cleavage.[2] | |
| Degradation of Target Molecule | Acid Lability of Other Functional Groups: Your target molecule may contain other acid-sensitive groups (e.g., Boc, t-Butyl esters) that are being cleaved along with the trityl group. | Use milder acidic conditions. Formic acid or acetic acid can be effective for trityl removal while potentially leaving more robust acid-labile groups intact.[3] |
| Low Yield of Final Conjugate (Post-Click Reaction) | Alkylation by Trityl Cation: The highly reactive trityl cation, generated during deprotection, can irreversibly react with nucleophilic sites on your target molecule (e.g., tryptophan, methionine, cysteine), rendering it inactive for the subsequent conjugation.[4][5] | Add a scavenger to the deprotection cocktail. Triisopropylsilane (B1312306) (TIS) is highly effective at scavenging the trityl cation. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. |
Stage 2: Azide-Alkyne Cycloaddition (CuAAC)
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst is highly sensitive to oxygen and can be oxidized to the inactive Cu(II) state, halting the reaction. | 1. Degas all solutions: Sparge all buffers and solvent mixtures with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst. 2. Use a Reducing Agent: Add a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to the reaction mixture to continuously regenerate Cu(I) from any oxidized Cu(II). |
| Catalyst Inhibition: Functional groups on the substrate (e.g., thiols) can coordinate with the copper catalyst, inhibiting its activity. | 1. Increase Ligand Concentration: Use a higher concentration of a stabilizing ligand like TBTA or THPTA (typically a 5:1 ratio of ligand to copper). 2. Add Sacrificial Metals: In some cases, adding Zn(II) or Ni(II) can occupy the inhibiting sites, leaving the copper catalyst free. | |
| Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials or the sodium ascorbate solution (which is unstable in solution). | Use high-purity reagents. Always prepare the sodium ascorbate solution immediately before use. | |
| Multiple Spots on TLC / Impurities in LC-MS | Alkyne Homodimerization (Glaser Coupling): A common side reaction, especially in the presence of oxygen, where two alkyne molecules couple together. | Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Thorough degassing is critical. |
| Oxidative Damage to Biomolecule: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules like proteins or nucleic acids. | 1. Use a Protective Ligand: A copper-chelating ligand not only stabilizes Cu(I) but can also act as a sacrificial reductant, protecting the biomolecule. 2. Add a ROS Scavenger: Consider adding aminoguanidine (B1677879) to the reaction mixture to help prevent oxidative damage. | |
| Difficulty in Purification | PEG-Related Issues: PEGylated molecules are often difficult to purify, leading to co-elution with unreacted starting materials or byproducts. | Utilize purification techniques based on significant size or property differences. 1. Size-Exclusion Chromatography (SEC): Effective for separating a large PEGylated protein from the much smaller unconjugated PEG linker. 2. Dialysis/Ultrafiltration: Use a membrane with a Molecular Weight Cutoff (MWCO) significantly smaller than your biomolecule but large enough to allow the unconjugated PEG linker to pass through. 3. Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Trityl group on the this compound linker? The trityl (triphenylmethyl) group is an acid-labile protecting group. In this linker, it is typically protecting a terminal functional group, such as a thiol or an amine, at the end of the PEG chain opposite to the azide. This prevents the group from reacting prematurely during synthesis or storage. It must be removed under acidic conditions before that end of the linker can be conjugated to a target molecule.
Q2: My target molecule is sensitive to acid. How can I remove the trityl group without damaging it? If your molecule cannot tolerate standard TFA deprotection cocktails, you can try using milder acids like formic acid or acetic acid, which can cleave the trityl group while potentially leaving other, more robust acid-sensitive groups intact. Careful optimization of reaction time and temperature is crucial.
Q3: What is a "scavenger" and why is it necessary during trityl deprotection? During acidic cleavage, the trityl group is released as a stable but highly reactive trityl carbocation (Trt+). This cation can react with electron-rich, nucleophilic residues on biomolecules, such as the indole (B1671886) ring of tryptophan or the sulfur in cysteine and methionine, leading to irreversible side products. A scavenger, like triisopropylsilane (TIS), is a reagent added to the cleavage solution that rapidly and preferentially quenches this carbocation, preventing it from reacting with your target molecule.
Q4: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry? Which one should I use?
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction uses a Cu(I) catalyst to join a terminal alkyne and an azide, forming a stable triazole ring. It is highly efficient and regioselective, yielding only the 1,4-disubstituted triazole isomer. However, the copper catalyst can be toxic to living cells, making it less suitable for in vivo applications.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction does not require a copper catalyst. Instead, it uses a strained cyclooctyne (B158145) (like DBCO or BCN) which has high intrinsic reactivity towards azides. The absence of copper makes it highly biocompatible and ideal for live-cell labeling and in vivo studies.
The choice depends on your application. For in vitro conjugations where biocompatibility is not a primary concern, the robust and efficient CuAAC is often preferred. For experiments involving living systems, SPAAC is the superior choice.
Q5: What is the role of the ligand (e.g., TBTA, THPTA) in a CuAAC reaction? The ligand plays several critical roles:
-
Stabilizes Cu(I): It prevents the active Cu(I) catalyst from being oxidized to inactive Cu(II) or from undergoing disproportionation.
-
Accelerates the Reaction: The ligand enhances the rate of the cycloaddition.
-
Protects Biomolecules: By chelating the copper, it can reduce its potential to cause oxidative damage to sensitive biomolecules.
Q6: I see a precipitate in my CuAAC reaction. What could it be? Precipitation can be caused by several factors. It could be your biomolecule aggregating or precipitating due to the reaction conditions or interaction with the catalyst. It could also be the copper catalyst complex itself crashing out of solution. Ensure all components are fully dissolved in a compatible solvent system and consider optimizing buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Trityl Group Deprotection
-
Preparation: Dissolve the trityl-protected PEG compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Cleavage Cocktail Preparation: Prepare the deprotection cocktail. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler version like 95% TFA / 2.5% water / 2.5% triisopropylsilane (TIS).
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved compound (typically 10-25 mL per gram of starting material). If the trityl group is present, the solution will often turn a deep yellow color due to the formation of the trityl cation.
-
Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the trityl group.
-
Work-up: After completion, evaporate the TFA under a stream of nitrogen.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Isolation: Collect the precipitate by centrifugation, wash several times with cold ether to remove the cleaved trityl group and scavengers, and dry under vacuum.
Protocol 2: General Procedure for CuAAC Bioconjugation
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-modified biomolecule and the deprotected Azide-PEG10 compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a 20-100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 50-100 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.
-
Immediately before use , prepare a 100 mM - 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-biomolecule and the Azide-PEG10 linker. A slight excess (1.1 - 1.5 equivalents) of the PEG-azide is often used.
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule.
-
-
Initiation:
-
Add the premixed copper/ligand solution to the reaction mixture. Final copper concentrations typically range from 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.
-
-
Incubation: Gently mix and incubate at room temperature. Reaction times can vary from 30 minutes to 4 hours. Monitor progress by LC-MS or SDS-PAGE.
-
Quenching & Purification: Quench the reaction by adding a chelating agent like EDTA. Purify the final conjugate using an appropriate method such as SEC, dialysis, or IEX as described in the troubleshooting guide.
Data & Visualizations
Quantitative Data Summary
Table 1: Typical CuAAC Reaction Parameters for Bioconjugation
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | Typically the limiting, more valuable biomolecule. |
| Azide-PEG10 Substrate | 1.1 - 2.0 equivalents | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.05 - 0.25 mM (final) | Higher concentrations can increase rate but also risk biomolecule damage. |
| Ligand (e.g., THPTA) | 0.25 - 1.25 mM (final) | A 5:1 ligand-to-copper ratio is common to stabilize the catalyst and protect the substrate. |
| Sodium Ascorbate | 2.5 - 5.0 mM (final) | A 5-10 fold excess over copper ensures the catalyst remains in the active Cu(I) state. |
| pH | 7.0 - 8.0 | Reaction is tolerant of a wide pH range (4-11), but neutral pH is best for most biomolecules. |
| Temperature | Room Temperature | Reaction is typically efficient at ambient temperatures. |
Table 2: Comparative Kinetics of SPAAC Cyclooctynes
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristic |
| BCN | ~0.14 | Compact size, good balance of reactivity and stability. |
| DBCO / ADIBO | ~0.1 - 0.24 | Generally higher reactivity than BCN due to greater ring strain. |
| DIFO | ~0.076 | Highly stable but generally slower reaction kinetics. |
| Note: Rate constants can vary depending on the specific azide, solvent, and temperature. |
Diagrams
Caption: Experimental workflow for this compound deprotection and subsequent CuAAC conjugation.
Caption: Key side reactions to prevent during Trityl deprotection and CuAAC conjugation.
References
Technical Support Center: Purification of Trityl-PEG10-Azide Conjugates by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Trityl-PEG10-Azide conjugates using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound conjugates.
Problem: Poor Peak Shape (Broadening, Tailing, or Fronting)
Broad or asymmetric peaks can compromise resolution and the accuracy of quantification.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shapes in HPLC.
| Potential Cause | Recommended Solution |
| Column Degradation | Regularly flush the column with a strong solvent. If backpressure is high, consider back-flushing. For persistent issues, the column may need replacement.[1] |
| Inappropriate Mobile Phase | Ensure the mobile phase is fully dissolved, mixed, and degassed. For ionizable compounds, the pH of the mobile phase is critical for good peak shape.[2][3] |
| Sample Overload or Poor Solubility | Reduce the amount of sample injected. Ensure the sample is completely dissolved in the mobile phase or a compatible solvent before injection.[] |
| PEG Polydispersity | The heterogeneity in the length of the PEG chain can lead to broader peaks.[5] Using monodisperse PEG reagents can result in sharper peaks. |
| Secondary Interactions | Residual silanols on silica-based columns can interact with basic moieties, causing peak tailing. Adding a competing base to the mobile phase or using a column with end-capping can mitigate this. |
Problem: Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
| Potential Cause | Recommended Solution |
| Pump Issues | Fluctuations in pump pressure can lead to variable flow rates and inconsistent retention times. Ensure the pump is properly primed and free of air bubbles. Check pump seals for wear. |
| Mobile Phase Composition Changes | If preparing the mobile phase online, ensure accurate and consistent mixing. For manually prepared mobile phases, ensure homogeneity. Evaporation of the organic solvent can alter the mobile phase composition over time. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a run, especially when using a new mobile phase or after a steep gradient. |
Problem: Loss of Trityl Group During Purification
The acid-labile trityl group can be prematurely cleaved under certain HPLC conditions.
| Potential Cause | Recommended Solution |
| Acidic Mobile Phase | The trityl group is sensitive to acid and can be removed by acids like trifluoroacetic acid (TFA). If trityl group retention is desired, use a mobile phase with a neutral or slightly basic pH. If detritylation is intended as part of the purification, a controlled acidic step is necessary. |
| On-Column Detritylation | Prolonged exposure to even weakly acidic conditions on the column can lead to gradual loss of the trityl group. Minimize run times where possible. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for a reverse-phase HPLC method for this compound conjugates?
A good starting point for method development is a C18 or C8 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of B (e.g., 5-10%) to a high percentage of B (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1 mL/min for a standard analytical column.
-
Detection: If the conjugated molecule has a UV chromophore, UV detection is suitable. For the this compound itself, the trityl group has a UV absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as the PEG chain does not have a strong UV chromophore.
2. How does the PEG chain affect the HPLC separation?
The PEG chain significantly impacts the chromatographic behavior of the conjugate.
-
Increased Retention Time: In reverse-phase HPLC, a longer PEG chain generally leads to a longer retention time.
-
Peak Broadening: The inherent size distribution (polydispersity) of most PEG reagents results in a mixture of conjugates with slightly different PEG chain lengths, leading to broader peaks.
-
Altered Hydrophobicity: PEGylation increases the hydrophilicity of the molecule, which can decrease retention on a reverse-phase column compared to the non-PEGylated parent molecule. However, the large size of the PEG can also lead to increased interaction with the stationary phase.
3. How can I confirm the identity of my peaks?
To confirm the identity of the peaks in your chromatogram, you can use the following strategies:
-
UV-Vis Spectra: If using a diode array detector (DAD), you can compare the UV-Vis spectra of the peaks to known standards.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful tool for confirming the molecular weight of the eluting compounds.
-
Spiking: Injecting a small amount of a known standard (e.g., the unconjugated starting material) and observing which peak increases in area can help in peak identification.
4. What are the best practices for handling and storing this compound?
-
Storage: Store at -20°C to ensure stability.
-
Handling Azides: Azide compounds are potentially toxic and can be explosive under certain conditions. Avoid contact with heavy metals and strong acids. Do not use metal spatulas for handling.
-
Solubility: this compound is soluble in organic solvents like DMSO, DMF, and DCM.
Experimental Protocols
General Protocol for Analytical RP-HPLC of this compound Conjugates
This protocol provides a general method that can be adapted for specific applications.
1. Sample Preparation:
- Dissolve the crude or partially purified this compound conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO). The final concentration should be around 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 or C8, 3.5-5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at 260 nm (for trityl group) and/or ELSD/CAD |
3. Data Analysis:
- Integrate the peak corresponding to the this compound conjugate.
- Calculate the purity based on the peak area percentage.
HPLC Purification Workflow
Caption: A standard workflow for the HPLC purification of conjugates.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the HPLC purification of PEGylated conjugates. Actual results may vary depending on the specific conjugate and experimental conditions.
| Parameter | Typical Value / Range | Reference |
| Purity (Post-Purification) | >95% | |
| Recovery | 70-90% (can vary significantly) | - |
| Typical Injection Load (Preparative) | 1-100 mg (depends on column size) | |
| Linear Range for Quantification (Free PEG) | 10 to 250 µg/mL | |
| Detection Limit (Free PEG) | 10 µg/mL | |
| Quantitation Limit (Free PEG) | 25 µg/mL |
Note: Recovery can be influenced by factors such as the stability of the conjugate, the number of purification cycles, and the efficiency of fraction collection.
References
Challenges in the purification of PEGylated proteins and potential solutions
Technical Support Center: Purification of PEGylated Proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of PEGylated proteins.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why does it make protein purification challenging?
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide.[] This technique is widely used to improve the therapeutic properties of biomolecules, such as increasing their serum half-life, enhancing stability, and reducing immunogenicity.[2][3]
However, the PEGylation reaction often results in a complex mixture containing:
-
Unreacted native protein
-
Mono-PEGylated protein (often the desired product)
-
Multi-PEGylated species (di-PEG, tri-PEG, etc.)
-
Positional isomers (PEG attached at different sites on the protein)[]
-
Unreacted PEG reagent[]
These components can have very similar physicochemical properties, making their separation a significant challenge. For instance, the attached PEG chain can shield the protein's surface charges, altering its interaction with chromatography media and making separations by techniques like ion-exchange chromatography (IEX) more complex.
Q2: Which chromatography techniques are most common for purifying PEGylated proteins?
The most frequently used techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). Often, a multi-step strategy combining these methods is necessary to achieve high purity.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the size of a protein, SEC is very effective at removing unreacted PEG and separating the native protein from PEGylated species.
-
Ion Exchange Chromatography (IEX): Separates molecules based on net surface charge. It is powerful for separating native protein, different PEGylated species (mono-, di-, multi-), and even positional isomers, as the charge-shielding effect of the PEG chain varies depending on its attachment site.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter a protein's surface hydrophobicity, allowing HIC to be used as a complementary method to IEX and SEC.
Q3: How do I choose the right purification strategy?
The optimal strategy depends on the specific properties of your protein and the attached PEG. A typical workflow involves a capture step, an intermediate purification step, and a final polishing step.
References
How to avoid aggregation of ADCs with hydrophobic payloads using hydrophilic PEG linkers
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and troubleshooting aggregation of Antibody-Drug Conjugates (ADCs) featuring hydrophobic payloads through the use of hydrophilic Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of ADC aggregation when using hydrophobic payloads?
A1: The aggregation of ADCs with hydrophobic payloads is a significant challenge driven by several factors:
-
Hydrophobic Interactions: The conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) introduces hydrophobic patches on the antibody's surface. These patches can interact with similar regions on other ADC molecules, leading to self-association and aggregation.[1][]
-
Increased Drug-to-Antibody Ratio (DAR): Higher DARs, especially with hydrophobic payloads, increase the overall hydrophobicity of the ADC, which directly correlates with a higher propensity for aggregation.[3][4] Attempts to increase the DAR beyond 3-4 drug molecules per antibody have often been unsuccessful due to aggregation, loss of affinity, and rapid clearance from circulation when using hydrophobic linkers.[5]
-
Conformational Instability: The process of conjugation can induce conformational changes in the antibody, potentially exposing previously buried hydrophobic regions and promoting aggregation.
-
Formulation Conditions: Suboptimal formulation conditions can exacerbate aggregation. Factors such as pH near the isoelectric point of the antibody, low or high salt concentrations, and the presence of organic co-solvents used to dissolve the payload-linker can all contribute to ADC instability and aggregation.
Q2: What are the consequences of ADC aggregation for our research and development?
A2: ADC aggregation can have several detrimental effects on the development of a successful therapeutic:
-
Reduced Efficacy: Aggregated ADCs can exhibit decreased binding affinity to their target antigen and are often cleared more rapidly from the bloodstream, leading to reduced therapeutic efficacy.
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, is a major concern as they can be immunogenic, potentially causing severe allergic reactions and neutralizing the therapeutic effect.
-
Physical Instability: Aggregation can lead to the formation of visible and sub-visible particles, resulting in precipitation and compromising the stability, shelf-life, and manufacturability of the ADC product.
-
Off-Target Toxicity: Aggregates can lead to undesirable side effects and off-target toxicity.
Q3: How do hydrophilic PEG linkers help to prevent the aggregation of ADCs with hydrophobic payloads?
A3: Hydrophilic PEG linkers are a key strategy to counteract the challenges posed by hydrophobic payloads in ADCs. Their mechanism of action involves several key features:
-
Increased Solubility: PEG is a hydrophilic polymer that increases the overall solubility of the ADC, making it more stable in aqueous solutions.
-
"Hydrophilic Shielding": The flexible PEG chains can form a "hydration shell" around the hydrophobic payload, effectively shielding it from interacting with other ADC molecules. This masking of the payload's lipophilicity is crucial for preventing aggregation.
-
Improved Pharmacokinetics: By preventing aggregation and reducing non-specific clearance, PEG linkers can prolong the circulation half-life of the ADC, leading to improved pharmacokinetic profiles.
-
Enabling Higher DARs: The use of hydrophilic PEG linkers, including branched or multi-arm structures, allows for the conjugation of a higher number of drug molecules per antibody (higher DAR) without inducing aggregation. This can lead to a significant increase in the potency of the ADC.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitation or cloudiness in ADC solution. | High level of aggregation due to payload hydrophobicity. | - Incorporate a hydrophilic PEG linker between the antibody and the payload. - Optimize the length and architecture of the PEG linker; longer or branched PEG chains may be more effective. - Re-evaluate and optimize formulation conditions (pH, salt concentration). |
| Increase in high molecular weight (HMW) species observed by SEC. | Onset of soluble aggregate formation. | - Characterize the ADC using different PEG linker lengths to identify the optimal length for minimizing aggregation. - Purify the ADC preparation using size exclusion chromatography (SEC) to remove existing aggregates before further experiments. |
| Inconsistent results in cell-based potency assays. | Heterogeneity of the ADC preparation due to the presence of aggregates. | - Ensure the use of a monodisperse PEG linker to produce a more homogeneous ADC product. - Analyze the aggregation state of the ADC sample before each experiment using Dynamic Light Scattering (DLS) or SEC. |
| Poor in vivo efficacy and rapid clearance of the ADC. | Aggregation-induced rapid clearance from circulation. | - Increase the hydrophilicity of the ADC by using a longer or branched PEG linker. - Evaluate the impact of different PEG linker lengths on the pharmacokinetic profile of the ADC. |
Quantitative Data Summary
The following tables summarize the expected impact of incorporating PEG linkers on key ADC parameters based on established trends.
Table 1: Effect of PEG Linker Length on ADC Aggregation
| Linker Type | PEG Units | Payload | Average DAR | % High Molecular Weight (HMW) Species (by SEC) |
| Hydrophobic (Control) | 0 | MMAE | 4 | 15.2% |
| PEG Linker | 4 | MMAE | 4 | 8.5% |
| PEG Linker | 8 | MMAE | 4 | 4.1% |
| PEG Linker | 12 | MMAE | 4 | 1.8% |
| PEG Linker | 24 | MMAE | 4 | <1% |
Table 2: Impact of PEG Linkers on Achievable DAR without Significant Aggregation
| Linker Type | Max Achievable DAR (<5% HMW) | Resulting ADC Hydrophobicity (HIC Retention Time) |
| Hydrophobic (SMCC) | ~3-4 | High |
| Hydrophilic (PEG4) | ~6 | Moderate |
| Hydrophilic (PEG8) | ~8 | Low |
| Hydrophilic (PEG12-branched) | >8 | Very Low |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify monomeric, fragmented, and aggregated forms of an ADC based on their hydrodynamic radius.
-
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the UV detector (typically 0.1-1.0 mg/mL). If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Chromatographic Run: Inject a defined volume of the prepared sample (e.g., 20 µL) and run the chromatography at a constant flow rate.
-
Data Analysis: Integrate the peaks corresponding to the HMW species, the monomer, and any low molecular weight (LMW) fragments. The percentage of aggregates is calculated as the area of the HMW peaks divided by the total area of all peaks.
-
Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)
-
Objective: To determine the size distribution of particles in the ADC solution and detect the presence of large aggregates.
-
Methodology:
-
Sample Preparation: Centrifuge the ADC sample to remove any large, extraneous particles.
-
Measurement: Transfer the sample to a clean, dust-free cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the desired temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile, including the hydrodynamic radius of the particles and the polydispersity index (PDI). An increase in the average particle size or PDI over time or between different formulations is indicative of aggregation.
-
Visualizations
Caption: Signaling pathway of ADC aggregation induced by hydrophobic payloads.
Caption: Experimental workflow for optimizing ADCs using PEG linkers.
Caption: Logical relationship between PEG linker attributes and ADC properties.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Trityl-PEG10-Azide Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the efficiency of linker conjugation is a critical parameter. Trityl-PEG10-Azide is a popular polyethylene (B3416737) glycol (PEG)-based linker used in copper-free click chemistry. Its conjugation to molecules containing dibenzocyclooctyne (DBCO) or other strained alkynes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a key step in the synthesis of many complex bioconjugates. This guide provides a comprehensive comparison of the HPLC analysis of this compound conjugation, complete with experimental protocols and a discussion of alternative linker technologies.
Performance Comparison: this compound vs. Alternative Linkers
The choice of linker can significantly impact the physicochemical properties, stability, and in vivo performance of a bioconjugate. While PEG linkers like this compound are widely used for their hydrophilicity and biocompatibility, several alternatives are emerging to address some of the limitations of PEGylation, such as potential immunogenicity and non-biodegradability.[1]
| Linker Type | Key Advantages | Key Disadvantages | Representative Commercially Available Examples |
| This compound | - Well-established chemistry- High water solubility- Biocompatible- Flexible spacer arm | - Potential for immunogenicity- Non-biodegradable- Can be polydisperse | This compound |
| Polysarcosine (PSar) Linkers | - Reduced immunogenicity compared to PEG- Biodegradable- Good solubility and stability | - Less established than PEG- May have different pharmacokinetic profiles | PSar-based linkers for ADCs |
| Polypeptide Linkers | - Biodegradable to natural amino acids- Low immunogenicity- Tunable properties via amino acid sequence | - Can be more complex to synthesize- Potential for enzymatic cleavage at unintended sites | (Gly-Ser)n based linkers |
| Alkyl/Heterocyclic Linkers | - Provide rigidity and defined spatial orientation- Can improve cell permeability in PROTACs | - Can be hydrophobic, reducing solubility- May require more complex synthesis | Alkyl chains, piperazine, and piperidine-based linkers for PROTACs[2] |
Experimental Data: HPLC Analysis of Conjugation Efficiency
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for monitoring the progress of conjugation reactions and quantifying the efficiency of product formation.[3] By separating the unreacted starting materials from the final conjugate, the percentage of conversion can be accurately determined.
Below is a representative dataset from the HPLC analysis of the conjugation reaction between this compound and a DBCO-functionalized peptide.
| Compound | Retention Time (min) | Peak Area (%) |
| DBCO-Peptide | 12.5 | 10.2 |
| This compound | 15.8 | 8.5 |
| Trityl-PEG10-Peptide Conjugate | 18.2 | 81.3 |
Based on the peak areas, the conjugation efficiency for this reaction is calculated to be approximately 81.3%.
Experimental Protocols
A detailed protocol for the conjugation reaction and subsequent HPLC analysis is provided below.
Protocol 1: Conjugation of this compound to a DBCO-Functionalized Peptide
This protocol describes the copper-free click chemistry reaction between this compound and a peptide containing a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the DBCO-functionalized peptide in PBS to a final concentration of 1 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
-
Initiate the Reaction:
-
In a microcentrifuge tube, combine 100 µL of the DBCO-peptide solution with 15 µL of the this compound solution (1.5 molar equivalents).
-
Gently mix the solution by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the specific reactants.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding an excess of a small molecule azide, although for many applications, direct purification is sufficient.
-
-
Sample Preparation for HPLC:
-
Prior to HPLC analysis, dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A).
-
Protocol 2: RP-HPLC Analysis of Conjugation Efficiency
This protocol outlines a general method for the analysis of the conjugation reaction mixture using RP-HPLC.[3]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 260 nm (for aromatic groups in the peptide and the trityl group)
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the conjugation and analysis workflow.
Caption: Workflow for the conjugation of this compound.
Caption: Workflow for the HPLC analysis of the conjugation reaction.
Conclusion
The HPLC analysis of this compound conjugation efficiency is a routine yet crucial step in the synthesis of complex bioconjugates. A well-defined RP-HPLC method can effectively separate the starting materials from the product, allowing for accurate quantification of the conjugation efficiency. While this compound remains a valuable tool, the growing landscape of alternative linkers, such as polysarcosine and polypeptide-based constructs, offers researchers a broader palette of options to fine-tune the properties of their bioconjugates for optimal performance. The choice of linker should be guided by the specific application, considering factors such as desired solubility, stability, immunogenicity, and the overall pharmacokinetic profile of the final molecule.
References
Characterizing Trityl-PEG10-Azide Labeled Proteins by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of labeled proteins is paramount for understanding their function, efficacy, and safety. Trityl-PEG10-Azide has emerged as a valuable tool, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), for linking molecules of interest to proteins. Its subsequent analysis by mass spectrometry allows for the confirmation of labeling, identification of modification sites, and quantification of labeled proteins.
This guide provides a comparative overview of the characterization of this compound labeled proteins by mass spectrometry, with a focus on experimental data and methodologies. We will compare its features with other commonly used azide-PEG linkers and provide detailed protocols for key experiments.
Comparison of Azide-PEG Linkers for Mass Spectrometry-Based Proteomics
The choice of an azide-PEG linker can significantly impact the outcome of a proteomics experiment. This compound possesses distinct characteristics compared to simpler, more conventional azide-PEG linkers.
| Feature | This compound | Alternative Azide-PEG Linkers (e.g., NHS-PEGn-Azide) |
| Functional Groups | Trityl (protecting group), PEG10 spacer, Azide | Reactive group (e.g., NHS ester), PEG spacer (variable length), Azide |
| Primary Application | PROTAC synthesis, targeted protein degradation studies[1][2] | General protein labeling, activity-based protein profiling, enrichment of modified peptides[3] |
| Labeling Strategy | Typically incorporated during the synthesis of a larger molecule (e.g., PROTAC) which then binds to the protein of interest. | Direct covalent labeling of proteins, often targeting primary amines (e.g., lysine (B10760008) residues) via an NHS ester. |
| Mass Spectrometry Considerations | The trityl group is often removed before or during MS analysis. The PEG10 linker adds a significant mass that needs to be accounted for in data analysis. | The mass shift is dependent on the PEG chain length. Shorter PEG linkers may be preferred to minimize complexity in MS spectra. |
| Advantages | The trityl group offers protection of a functional group during synthesis. The long PEG chain can enhance the solubility and cell permeability of the final conjugate.[4] | A wide variety of reactive groups and PEG lengths are commercially available, offering flexibility in experimental design. Well-established protocols for direct protein labeling are available. |
| Limitations | Primarily designed for use in multi-step organic synthesis rather than direct protein labeling. Characterization can be complex due to the size and multi-component nature of the final conjugate. | Non-specific labeling can occur if multiple reactive sites are present on the protein. The labeling efficiency can be variable. |
Experimental Protocols
The following are detailed methodologies for key experiments in the characterization of azide-labeled proteins by mass spectrometry.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Target Protein
This protocol describes the labeling of a protein containing an alkyne handle with an azide-functionalized molecule, such as a reporter tag attached to a PEG linker, for subsequent mass spectrometry analysis.
Materials:
-
Alkyne-modified protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-PEGn-reporter (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Protein precipitation solution (e.g., acetone (B3395972), methanol, chloroform)
-
Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL) with the Azide-PEGn-reporter (5-10 fold molar excess).
-
Catalyst Preparation: Prepare a fresh solution of the copper catalyst by premixing CuSO4 and THPTA in a 1:2 molar ratio.
-
Click Reaction: To the protein-azide mixture, add the copper catalyst solution to a final concentration of 1 mM CuSO4.
-
Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled protein by adding four volumes of cold acetone and incubating at -20°C overnight. Centrifuge to pellet the protein and wash with cold methanol.
-
Reduction and Alkylation: Resuspend the protein pellet in 8 M urea, 50 mM Tris-HCl, pH 8.0. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C, followed by alkylation of free cysteines with 25 mM IAA for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent.
Protocol 2: LC-MS/MS Analysis of Labeled Peptides
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Procedure:
-
LC Separation:
-
Load the desalted peptide sample onto a C18 reversed-phase analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid. A typical gradient might be 2-40% acetonitrile over 60-120 minutes.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap or TOF analyzer at a resolution of 60,000-120,000.
-
Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire fragment ion spectra in the ion trap or Orbitrap.
-
-
Data Analysis:
-
Process the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, or similar).
-
Search the MS/MS spectra against a protein database that includes the sequence of the protein of interest.
-
Specify the mass of the azide-PEG-reporter modification as a variable modification on the appropriate amino acid residues.
-
Perform quantitative analysis based on precursor ion intensities or spectral counting.
-
Data Presentation
The following tables illustrate how quantitative data from a comparative mass spectrometry experiment could be presented.
Table 1: Identification and Quantification of Labeled Peptides from a Model Protein
| Peptide Sequence | Modification | Precursor m/z | Precursor Charge | Retention Time (min) | Intensity (Linker A) | Intensity (Linker B) | Fold Change (B/A) |
| TPEVTCVVVDVSHEDPEVQFK | Cys(Alkynyl-LinkerA) | 1234.567 | 2+ | 35.2 | 1.2 E+08 | 1.1 E+08 | 0.92 |
| LWQNDLRPG | - | 543.210 | 2+ | 28.7 | 5.6 E+07 | 5.8 E+07 | 1.04 |
| KVPQVSTPTLVEVSR | Lys(Alkynyl-LinkerB) | 987.654 | 3+ | 42.1 | 9.8 E+07 | 2.1 E+08 | 2.14 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Linker A and Linker B represent two different azide-PEG linkers being compared.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual comparison.
Caption: Experimental workflow for labeling and mass spectrometry analysis.
Caption: Conceptual framework for comparing azide-PEG linkers.
References
Confirming Trityl-PEG10-Azide Conjugation: An NMR Spectroscopy-Based Comparison Guide
For researchers, scientists, and drug development professionals, rigorous characterization of synthesized compounds is paramount. This guide provides a comprehensive comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful conjugation of the azide (B81097) moiety to a trityl-protected polyethylene (B3416737) glycol (PEG) linker, specifically Trityl-PEG10-Azide. We will delve into the expected spectral changes, provide a detailed experimental protocol, and compare NMR with alternative analytical techniques.
The conjugation of an azide group to Trityl-PEG10-OH is a critical step in the synthesis of various bioconjugates and PROTACs, where the azide serves as a versatile handle for "click" chemistry reactions.[1] Confirmation of this transformation is essential to ensure the integrity and reactivity of the resulting this compound. 1H and 13C NMR spectroscopy are powerful, non-destructive techniques that provide detailed structural information, allowing for the unambiguous verification of the azide conjugation.
Comparative Analysis of NMR Spectra
The primary evidence for successful conjugation lies in the distinct changes observed in the NMR spectra of the starting material (Trityl-PEG10-OH), the intermediate (Trityl-PEG10-OMs), and the final product (this compound). The key diagnostic signals are those of the protons and carbons in the immediate vicinity of the terminal functional group.
1H NMR Spectral Comparison
The most significant changes in the 1H NMR spectrum occur at the terminus of the PEG chain. The electron-withdrawing nature of the azide group causes a characteristic downfield shift of the adjacent methylene (B1212753) protons compared to the hydroxyl or mesylate precursors.
| Compound | Functional Group | Methylene Protons (-CH2-X) Chemical Shift (δ, ppm) | Trityl Protons (Ar-H) Chemical Shift (δ, ppm) | PEG Backbone (-CH2CH2O-) Chemical Shift (δ, ppm) |
| Trityl-PEG10-OH | -OH | ~3.6-3.7 | ~7.2-7.5 | ~3.5-3.7 |
| Trityl-PEG10-OMs | -OMs | ~4.3 | ~7.2-7.5 | ~3.5-3.7 |
| This compound | -N3 | ~3.3-3.4 | ~7.2-7.5 | ~3.5-3.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
A crucial observation is the disappearance of the signal corresponding to the methylene protons adjacent to the mesylate group at ~4.3 ppm and the appearance of a new signal around 3.3-3.4 ppm for the methylene protons next to the azide. However, it is important to note that the signal for the PEG-CH2-N3 protons can sometimes be obscured by the main PEG manifold, especially in higher molecular weight PEGs.
13C NMR Spectral Comparison
13C NMR provides complementary information, particularly regarding the carbon atom directly attached to the functional group.
| Compound | Functional Group | Methylene Carbon (-C H2-X) Chemical Shift (δ, ppm) |
| Trityl-PEG10-OH | -OH | ~61 |
| Trityl-PEG10-OMs | -OMs | ~69 |
| This compound | -N3 | ~51 |
The carbon attached to the azide group in this compound typically resonates at a distinct chemical shift of around 51 ppm, providing strong evidence of successful conjugation.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from Trityl-PEG10-OH is typically a two-step process:
-
Mesylation of Trityl-PEG10-OH: Trityl-PEG10-OH is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM) to form the mesylate intermediate (Trityl-PEG10-OMs).
-
Azidation of Trityl-PEG10-OMs: The mesylate intermediate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
NMR Sample Preparation and Analysis
A standard protocol for acquiring 1H NMR spectra of PEGylated compounds is as follows:[3]
-
Sample Preparation: Dissolve 5-10 mg of the sample (Trityl-PEG10-OH, Trityl-PEG10-OMs, or this compound) in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Record the 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the relevant peaks to determine the relative number of protons and analyze the chemical shifts to confirm the structure.
Visualization of the Process
Experimental Workflow for this compound Synthesis and NMR Confirmation
Caption: Workflow for synthesis and NMR confirmation.
Logical Relationship of Spectral Interpretation
Caption: Decision tree for spectral analysis.
Alternative Confirmation Methods
While NMR is a primary tool, other analytical techniques can provide complementary data to confirm the conjugation.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight confirmation. | Fragmentation of the PEG chain can complicate interpretation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Can assess purity and identify the product from starting materials and byproducts. | Does not provide direct structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Can detect the characteristic azide stretch at ~2100 cm-1. | May not be as sensitive as NMR for quantification. |
Conclusion
NMR spectroscopy, particularly a combination of 1H and 13C NMR, stands as a robust and informative method for confirming the successful conjugation of azide to Trityl-PEG10-OH. The characteristic shifts in the NMR spectra provide definitive evidence of the chemical transformation. While alternative techniques like mass spectrometry and chromatography offer valuable supplementary information regarding molecular weight and purity, NMR remains the gold standard for detailed structural elucidation in this context. For unambiguous quantification, especially when the terminal proton signals are obscured, derivatization via a "click" reaction to form a triazole can be employed for clearer NMR analysis.
References
A Comparative Guide to Trityl-PEG10-Azide and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacokinetic properties of ADCs. This guide provides an objective comparison of Trityl-PEG10-Azide with other commonly employed PEG linkers in ADC development, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADCs
PEG linkers are incorporated into ADC design to impart several beneficial properties. Their hydrophilic nature can mitigate the aggregation often caused by hydrophobic payloads, allowing for higher drug-to-antibody ratios (DAR) without compromising the stability of the conjugate.[1][2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which can result in greater accumulation of the ADC in tumor tissue.[3][4] The choice of PEG linker, including its length and terminal functional groups, is a critical parameter that must be optimized for each specific ADC to achieve the desired therapeutic window.[3]
Comparing this compound with Other PEG Linkers
This compound is a discrete PEG linker featuring a trityl protecting group and a terminal azide. This combination dictates its use in a specific and highly efficient conjugation strategy known as "click chemistry." Below is a comparative analysis of the key features of ADCs constructed using a this compound linker versus those utilizing more traditional PEG linkers with functionalities like maleimide (B117702) or NHS esters.
Qualitative Comparison of Linker Chemistries
| Feature | This compound (Click Chemistry) | PEG-Maleimide (Thiol-Michael Addition) | PEG-NHS Ester (Amine Acylation) |
| Conjugation Chemistry | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition. | Michael addition to thiol groups of reduced cysteines. | Acylation of lysine (B10760008) amine groups. |
| Site-Specificity | High potential for site-specificity with engineered antibodies containing unnatural amino acids with alkyne groups. | Site-specific conjugation to engineered cysteine residues is possible. Random conjugation to native reduced disulfides. | Primarily random conjugation to surface-exposed lysines, leading to a heterogeneous mixture. |
| Reaction Efficiency & Conditions | High yields under mild, biocompatible conditions. | Generally efficient but can be prone to side reactions and requires reduction of disulfide bonds. | Fast reaction but can be sensitive to pH and hydrolysis. |
| Linkage Stability | Forms a highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage. | The resulting thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to premature drug release. | Stable amide bond. |
| ADC Homogeneity | Can produce highly homogeneous ADCs with a well-defined DAR. | Can result in heterogeneous mixtures, especially when targeting native disulfides. | Typically produces highly heterogeneous ADCs with a wide distribution of DARs. |
| Hydrophilicity | The PEG10 chain imparts significant hydrophilicity. | The PEG chain provides hydrophilicity. | The PEG chain enhances hydrophilicity. |
Quantitative Data Summary
Direct head-to-head quantitative comparisons of this compound with other PEG linkers in a single ADC system are not extensively available in the public domain. However, data from studies comparing the underlying conjugation chemistries provide valuable insights.
Table 1: Comparison of ADC Homogeneity from Different Conjugation Methods
| Conjugation Method | Typical DAR Distribution | Reference |
| Click Chemistry (Azide-Alkyne) | Narrow, leading to a more homogeneous product. | |
| Thiol-Maleimide (Cysteine) | Broader distribution, especially with native disulfides. | |
| Amine-NHS Ester (Lysine) | Highly heterogeneous with a wide range of DARs. |
Table 2: In Vivo Stability of Linkages
| Linkage Type | Stability Characteristics | Reference |
| Triazole (from Click Chemistry) | High in vivo stability, resistant to proteolytic degradation. | |
| Thiosuccinimide (from Maleimide) | Susceptible to cleavage in vivo through exchange with thiols like albumin and glutathione. | |
| Amide (from NHS Ester) | Generally stable in vivo. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized drug-linker to an antibody containing an alkyne group.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized drug-linker (e.g., Payload-Trityl-PEG10-Azide, with the trityl group removed to expose the azide).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution.
-
Sodium ascorbate (B8700270) stock solution.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the antibody solution to the desired concentration.
-
Prepare the drug-linker solution in a compatible solvent (e.g., DMSO).
-
In a reaction vessel, combine the antibody solution with the drug-linker solution.
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA.
-
Add the catalyst solution to the antibody-drug-linker mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and catalyst components.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 2: ADC Synthesis via Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-functionalized drug-linker to an antibody with reduced interchain disulfides.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction.
-
Maleimide-functionalized drug-linker.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the antibody solution to the desired concentration.
-
Add a reducing agent (e.g., TCEP) to the antibody solution to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Remove the reducing agent by buffer exchange.
-
Immediately add the maleimide-functionalized drug-linker to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent.
-
Purify the ADC using size-exclusion chromatography.
-
Characterize the purified ADC.
Protocol 3: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
A salt gradient is used to elute species with different DARs from the column.
-
The peak areas of the different species are used to calculate the average DAR.
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
SEC separates molecules based on their hydrodynamic radius.
-
This method is used to quantify the percentage of monomeric ADC and identify the presence of high molecular weight aggregates.
3. Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can confirm the molecular weight and the distribution of drug-loaded species.
-
Peptide mapping after enzymatic digestion can identify the specific sites of conjugation.
Mandatory Visualizations
Caption: Comparative workflow of ADC synthesis.
Caption: General mechanism of ADC action.
Caption: Signaling pathways activated by ADC payloads.
Conclusion
The selection of a PEG linker is a critical decision in the design of an ADC, with profound implications for its stability, homogeneity, pharmacokinetics, and ultimately, its therapeutic index. This compound, in conjunction with click chemistry, offers a powerful approach to generate homogeneous ADCs with a stable linkage. This method stands in contrast to more traditional conjugation strategies, such as those employing maleimide or NHS ester functionalities, which often result in heterogeneous mixtures and linkers with potential stability issues. While direct comparative data is still emerging, the fundamental chemical principles suggest that the use of azide-terminated PEG linkers can lead to ADCs with more predictable and consistent properties. The choice of the optimal linker will always depend on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.
References
A Head-to-Head Comparison of Trityl-PEG10-Azide and DBCO-PEG for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for forging stable covalent bonds in complex biological systems. The choice of linker is paramount to the success of these reactions, influencing not only the efficiency of the conjugation but also the properties of the final product. This guide provides an objective comparison of two commonly employed PEGylated linkers: Trityl-PEG10-Azide and Dibenzocyclooctyne-PEG (DBCO-PEG), offering insights into their performance, supported by available experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | DBCO-PEG |
| Reactive Group | Azide (B81097) (after deprotection) | Strained Alkyne (DBCO) |
| Reaction Partner | Strained Alkynes (e.g., DBCO, BCN) | Azides |
| Biocompatibility | High (reaction is copper-free) | High (reaction is copper-free)[1][2] |
| Reaction Speed | Dependent on the strained alkyne partner | Generally fast, with second-order rate constants in the range of 10⁻¹ to 1 M⁻¹s⁻¹[3] |
| Stability | Azide group is highly stable. The trityl protecting group requires an initial deprotection step. | DBCO group is stable in many biological buffers but can be sensitive to strong nucleophiles and some reducing agents.[4] |
| Key Advantage | Provides a stable azide for reaction with a variety of strained alkynes. | "Ready-to-react" for copper-free click chemistry, offering rapid kinetics.[5] |
Performance Characteristics: A Deeper Dive
The core of copper-free click chemistry lies in the reaction between an azide and a strained alkyne. This compound serves as the azide-containing component, while DBCO-PEG provides the strained alkyne.
Stability: The azide group in this compound is inherently stable under a wide range of conditions. The trityl protecting group is robust but requires a specific deprotection step, typically under acidic conditions, before the azide is available for reaction. Once deprotected, the resulting Azide-PEG10 is stable. The DBCO group is generally stable in aqueous buffers but can exhibit sensitivity to certain strong nucleophiles and reducing agents like TCEP. It has been reported that DBCO-modified antibodies may lose 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.
Reaction Efficiency and Yield: SPAAC reactions are known for their high efficiency and yields, often approaching quantitative conversion. The efficiency of the conjugation can be monitored by techniques such as UV-Vis spectroscopy, where the disappearance of the DBCO absorbance at around 309 nm indicates the progress of the reaction.
Experimental Protocols
Deprotection of this compound
Objective: To remove the trityl protecting group from this compound to yield the free azide for subsequent click chemistry reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolve the this compound in a minimal amount of DCM.
-
Add an equal volume of TFA to the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with cold diethyl ether to remove residual TFA and trityl cation.
-
Dry the deprotected Azide-PEG10 linker under vacuum.
Copper-Free Click Chemistry with DBCO-PEG
Objective: To conjugate a DBCO-PEG linker to an azide-containing molecule (e.g., a deprotected Azide-PEG10).
Materials:
-
DBCO-PEG linker
-
Azide-containing molecule (e.g., deprotected Azide-PEG10)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine- and azide-free buffer.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Prepare the reactants: Dissolve the azide-containing molecule and the DBCO-PEG linker in the Reaction Buffer.
-
Mix the reactants: Combine the azide and DBCO-PEG solutions. A 1.5 to 3-fold molar excess of the DBCO-reagent is often recommended to ensure complete consumption of the azide.
-
Incubate the reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or overnight at 4°C. The reaction time may vary depending on the concentration of the reactants and the specific molecules being conjugated.
-
Monitor the reaction (optional): The progress of the reaction can be monitored by following the decrease in the absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.
-
Purify the conjugate: Remove excess unreacted reagents using a suitable purification method such as size-exclusion chromatography or dialysis.
Visualizing the Chemistry and Workflow
Caption: Chemical transformation and reaction pathway.
Caption: Experimental workflow for conjugation.
Conclusion: Making the Right Choice
The selection between this compound and DBCO-PEG for copper-free click chemistry depends on the specific experimental design and the nature of the molecules to be conjugated.
-
This compound is an excellent choice when a stable, protected azide is required during multi-step synthesis. The deprotection step offers a point of control, ensuring the azide is only revealed when needed. This linker is ideal for situations where the azide-functionalized molecule is prepared first and then reacted with a variety of strained alkynes.
-
DBCO-PEG is the go-to linker for rapid and direct copper-free conjugations. Its high reactivity makes it suitable for applications where speed and efficiency are critical, particularly when working with low concentrations of biomolecules. It is the preferred choice for researchers who want a "ready-to-click" reagent for immediate use in SPAAC reactions.
Ultimately, both linkers are valuable tools in the bioconjugation toolbox. A thorough understanding of their respective properties and reaction requirements will enable researchers to design and execute successful copper-free click chemistry experiments for a wide range of applications in drug development, diagnostics, and fundamental research.
References
- 1. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
A Head-to-Head Comparison: Trityl-PEG10-Azide vs. NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision that dictates the efficiency, specificity, and stability of bioconjugates. This guide provides an in-depth, objective comparison of two prevalent bioconjugation strategies: the bioorthogonal click chemistry enabled by Trityl-PEG10-Azide and the conventional amine-reactive chemistry of NHS-ester PEG linkers.
This comparison delves into the reaction mechanisms, quantitative performance data, and detailed experimental protocols for each method. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to optimize their bioconjugation strategies for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to advanced imaging agents.
At a Glance: A Comparative Overview
| Feature | This compound (Click Chemistry) | NHS-ester PEG Linker |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., SPAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced alkynes | Primary amines (Lysine, N-terminus) |
| Specificity | High to Very High | Moderate to Low |
| Efficiency/Yield | Generally High to Very High (>90%) | Variable, Moderate to High (50-80% reported)[1] |
| Control over Stoichiometry | High | Moderate, can be challenging |
| Resulting Linkage | Stable 1,2,3-triazole | Stable amide bond |
| Linkage Stability | Highly stable, resistant to proteases | Stable, but susceptible to enzymatic cleavage |
| Side Reactions | Minimal | Hydrolysis, reactions with other nucleophiles[2][3] |
| Biocompatibility | High (especially for copper-free methods) | High |
| Reaction pH | 4.0 - 9.0 | 7.0 - 9.0[3] |
| Typical Reaction Time | 0.5 - 4 hours | 0.5 - 4 hours[4] |
Delving Deeper: A Quantitative Comparison
The efficiency of a bioconjugation reaction is paramount and can be evaluated by parameters such as reaction yield and the degree of labeling (DOL).
| Parameter | This compound (SPAAC) | NHS-ester PEG Linker |
| Typical Molar Excess | 2- to 5-fold molar excess of alkyne-payload | 10- to 20-fold molar excess of NHS-ester linker |
| Typical Reaction Yield | Very High (>95%) | Modest (can be variable, 50-80% reported) |
| **Reaction Kinetics (k₂) ** | ~1 M⁻¹s⁻¹ (for SPAAC with DBCO) | Not readily available for direct comparison |
| Hydrolytic Stability of Linker | Azide (B81097) group is highly stable | NHS-ester is moisture-sensitive and prone to hydrolysis |
The Chemistry Behind the Linkers
This compound: Precision through Bioorthogonal Click Chemistry
This compound is a heterobifunctional linker that leverages the power of "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction. The trityl group serves as a protecting group for the azide functionality, which can be removed under mild acidic conditions prior to conjugation. The azide group reacts specifically with a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a highly stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with or cross-react with native biological functional groups, leading to high specificity and minimal side products.
References
A Comparative Guide to Quantifying Protein PEGylation with Trityl-PEG10-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for quantifying the degree of PEGylation on proteins and other biomolecules, with a focus on the use of Trityl-PEG10-Azide. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the therapeutic properties of biologics, including their stability, solubility, and in vivo half-life.[1] Accurate quantification of the degree of PEGylation—the average number of PEG molecules conjugated to a single protein molecule—is critical for ensuring product consistency, efficacy, and safety.
This document details a robust method for quantifying PEGylation using this compound, leveraging a "click chemistry" approach for detection by ¹H Nuclear Magnetic Resonance (¹H NMR). We present a detailed experimental protocol for this method and compare its performance with established techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[1] All quantitative data is summarized in comparative tables, and experimental workflows are visualized to facilitate understanding and implementation.
Quantification of PEGylation Using this compound: A ¹H NMR-Based Approach
This compound is a heterobifunctional PEG linker featuring a trityl-protected amine at one terminus and an azide (B81097) group at the other. The azide functionality provides a handle for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This reaction can be used to introduce a probe with a distinct NMR signature, allowing for precise quantification of the degree of PEGylation.
The general workflow for this quantification method involves three key steps:
-
Deprotection of the Trityl Group: The trityl protecting group is removed from the PEG linker under acidic conditions to expose the reactive amine.
-
Conjugation to the Protein: The deprotected PEG-azide is conjugated to the protein of interest via its newly exposed amine group, typically targeting lysine (B10760008) residues or the N-terminus.
-
Click Reaction and ¹H NMR Analysis: The azide-functionalized PEGylated protein is then reacted with an alkyne-containing probe. The resulting triazole ring has unique proton signals in the ¹H NMR spectrum that can be integrated and compared to the signal from the PEG backbone to determine the degree of PEGylation.
Below is a visual representation of this experimental workflow.
Comparison of PEGylation Quantification Methods
The choice of analytical technique for quantifying the degree of PEGylation depends on several factors, including the nature of the protein and PEG reagent, the required precision, and the available instrumentation. Below is a comparative overview of the ¹H NMR-based click chemistry method with other common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Precision | Sensitivity |
| ¹H NMR (with Click Chemistry) | Quantification of unique triazole proton signals against PEG backbone signals. | Highly quantitative and reproducible. Provides structural information. Not susceptible to biases from protein extinction coefficient variations. | Lower sensitivity compared to MS. Requires specialized instrumentation and expertise. May require isotopic labeling for very large proteins. | Excellent (<5% RSD) | Moderate |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass increase of the protein after PEGylation. | High sensitivity and accuracy. Can identify specific PEGylation sites. | Polydispersity of PEG can complicate spectra. Ionization efficiency can vary between different PEGylated species. Quantification can be less precise than NMR.[2] | Good (5-15% RSD) | High |
| HPLC (SEC, RP-HPLC) | Separates PEGylated species based on size or hydrophobicity. Quantification is based on peak area. | Widely available and robust. Can separate different PEGylated forms (mono-, di-, poly-PEGylated). | Resolution may be insufficient for complex mixtures. Requires well-characterized standards for accurate quantification. Indirect quantification based on UV absorbance of the protein. | Good (5-10% RSD) | Moderate |
| Capillary Electrophoresis (CE) | Separates PEGylated species based on size-to-charge ratio. | High resolution and speed. Requires minimal sample. | Can be less robust than HPLC. Migration times can be affected by minor changes in buffer composition. | Good (5-15% RSD) | High |
Experimental Protocols
Protocol 1: Quantification of PEGylation via ¹H NMR and Click Chemistry
This protocol is adapted from established methods for the quantification of PEG azides.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Protein of interest in a suitable buffer (e.g., PBS)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation, or other appropriate crosslinkers for amine-reactive conjugation.
-
An alkyne-containing probe with a distinct ¹H NMR signal (e.g., a small molecule with an aromatic or acetylenic proton).
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Deuterated solvent for NMR (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.
-
Add TFA (2-10 equivalents) dropwise to the solution at room temperature while stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected H2N-PEG10-Azide and purify by column chromatography.
-
-
Conjugation of H2N-PEG10-Azide to the Protein:
-
Activate the carboxyl groups on the protein by adding a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Add a 10- to 50-fold molar excess of the deprotected H2N-PEG10-Azide to the activated protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction (e.g., with hydroxylamine) and purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG-azide.
-
-
Click Reaction and ¹H NMR Analysis:
-
To the purified protein-PEG10-azide conjugate, add the alkyne probe (1.5 equivalents per azide).
-
Add freshly prepared sodium ascorbate (5 equivalents) and CuSO₄ (1 equivalent).
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the final conjugate to remove excess reagents.
-
Lyophilize the sample and dissolve in a known concentration in a deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signal of the triazole proton and the signal of the PEG backbone (ethylene glycol repeat units).
-
Calculate the degree of PEGylation using the ratio of these integrals, corrected for the number of protons each signal represents.
-
Protocol 2: Quantification of PEGylation by Size-Exclusion HPLC (SEC-HPLC)
Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
Mobile phase (e.g., phosphate-buffered saline)
-
SEC-HPLC column suitable for protein separation
-
HPLC system with a UV detector
Procedure:
-
System Setup:
-
Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate.
-
-
Sample Analysis:
-
Inject a known concentration of the unmodified protein standard to determine its retention time.
-
Inject the PEGylated protein sample.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unmodified protein and the various PEGylated species (which will elute earlier due to their larger hydrodynamic radius).
-
Integrate the peak areas for each species.
-
The degree of PEGylation can be estimated by comparing the relative peak areas of the different PEGylated forms. For an average degree of PEGylation, a weighted average can be calculated based on the peak areas and the number of PEG chains for each species.
-
Logical Comparison of Quantification Methodologies
The selection of a quantification method is a critical decision that impacts the characterization of a PEGylated therapeutic. The following diagram illustrates the key decision-making factors and the relationships between the different analytical techniques.
Conclusion
The quantification of the degree of PEGylation is a critical aspect of the development and quality control of PEGylated biotherapeutics. The use of this compound in conjunction with a click chemistry-¹H NMR approach offers a highly accurate and reproducible method for this purpose. While techniques like HPLC and mass spectrometry are invaluable for initial characterization and can provide complementary information, the NMR-based method stands out for its quantitative power and lack of susceptibility to many of the biases that can affect other methods.[3] The choice of the most appropriate technique will ultimately depend on the specific requirements of the project, including the need for absolute quantification, site-specific information, and the constraints of available resources.
References
Stability comparison of trityl-protected vs. other protected PEG linkers
A Comparative Guide to Cleavable PEG Linker Technologies in Drug Development
For Immediate Release
In the landscape of advanced drug delivery and bioconjugation, the choice of a linker molecule is a critical determinant of a therapeutic's success. Polyethylene glycol (PEG) linkers, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules, are often designed with cleavable functionalities to ensure controlled release at the target site. This guide provides a comprehensive comparison of the stability of trityl-protected PEG linkers against other prevalent cleavable linker technologies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The stability of a cleavable linker is a paramount consideration, dictating the therapeutic window and potential off-target toxicity of a drug conjugate. An ideal linker remains robust in systemic circulation (pH 7.4) while efficiently breaking down in response to specific triggers within the target microenvironment, such as the acidic conditions of endosomes and lysosomes or the presence of specific enzymes. This guide will delve into the stability profiles of four major classes of cleavable PEG linkers: acid-labile trityl and hydrazone linkers, enzyme-cleavable peptide linkers, and redox-sensitive disulfide linkers.
At a Glance: Comparative Stability of Cleavable PEG Linkers
The following tables summarize the stability of different cleavable PEG linkers under various conditions. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental setups, including the specific molecules conjugated and the analytical methods employed.
Acid-Labile Linker Stability: Trityl vs. Hydrazone
Acid-labile linkers are designed to hydrolyze in the low pH environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).[1] The stability of these linkers is highly pH-dependent.
| Linker Type | Substituent/Variant | Condition | Half-life (t½) | Reference |
| Trityl | Unsubstituted | pH 5.0, 37°C | 5.0 h | [1] |
| pH 7.4, 37°C | >24 h | [1] | ||
| 4-methoxy | pH 5.0, 37°C | 1.6 h | [1] | |
| pH 7.4, 37°C | 6.5 h | [1] | ||
| Doxorubicin (B1662922) Conjugate | pH 5.0, 37°C | <1 h | ||
| pH 7.4, 37°C | 44 h | |||
| Gemcitabine (B846) Conjugate | pH 5.0, 37°C | >72 h | ||
| pH 7.4, 37°C | >72 h | |||
| Hydrazone | Aliphatic Aldehyde | pH 5.5, 37°C | <2 min | |
| pH 7.4, 37°C | 20 - 150 min | |||
| Aromatic Aldehyde | pH 5.5, 37°C | >48 h | ||
| pH 7.4, 37°C | >72 h |
Key Insights:
-
Tunability of Trityl Linkers: The stability of trityl linkers can be finely tuned by introducing electron-donating or -withdrawing substituents to the trityl group. For instance, a 4-methoxy substituent significantly decreases the half-life at both acidic and physiological pH compared to the unsubstituted trityl linker.
-
Influence of Conjugated Molecule: The nature of the conjugated drug can dramatically impact the cleavage kinetics of trityl linkers. This is exemplified by the vastly different half-lives observed for doxorubicin and gemcitabine conjugates.
-
Hydrazone Linker Diversity: Hydrazone linkers exhibit a wide range of stabilities depending on their chemical structure. Those derived from aliphatic aldehydes are highly sensitive to acidic conditions, while aromatic aldehyde-derived hydrazones are significantly more stable across a range of pH values.
Enzyme-Cleavable Linker Stability: Peptide Linkers
Peptide linkers are designed to be substrates for specific enzymes, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.
| Linker Type | Peptide Sequence | Enzyme | Condition | Cleavage Rate/Efficiency | Reference |
| Peptide | Valine-Citrulline (Val-Cit) | Cathepsin B | pH 5.0-6.0, 37°C | Efficient cleavage | |
| Gly-Pro-Leu-Gly (GPLG) | Cathepsin B | 30 min, 37°C | Faster initial cleavage than Val-Cit | ||
| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | 37°C | Slower cleavage than GPLG | ||
| Valine-Alanine (Val-Ala) | Cathepsin B | 37°C | Slower cleavage than GPLG |
Key Insights:
-
Sequence-Dependent Cleavage: The rate of enzymatic cleavage is highly dependent on the specific amino acid sequence of the peptide linker.
-
GPLG as a Promising Alternative: The GPLG peptide sequence has been shown to exhibit a faster initial cleavage rate by Cathepsin B compared to the commonly used Val-Cit linker, while also demonstrating higher stability in plasma.
Redox-Sensitive Linker Stability: Disulfide Linkers
Disulfide linkers are designed to be cleaved in the reducing environment of the intracellular space, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular environment.
| Linker Type | Condition | Cleavage Efficiency | Reference |
| Disulfide | 5 mM GSH (intracellular concentration) | ~50% cleavage after 3h | |
| 5 µM GSH (extracellular concentration) | Minimal cleavage | ||
| 10 mM GSH | Rapid cleavage |
Key Insights:
-
Glutathione-Mediated Cleavage: Disulfide linkers show significant cleavage in the presence of millimolar concentrations of glutathione, which are representative of the intracellular environment.
-
Extracellular Stability: In contrast, these linkers are relatively stable at the low micromolar glutathione concentrations found in the bloodstream.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are outlines of common experimental protocols for evaluating the cleavage of different PEG linker types.
Protocol 1: pH-Mediated Cleavage of Acid-Labile Linkers (Trityl and Hydrazone)
This protocol is designed to assess the stability of acid-labile PEG linkers at different pH values.
Materials:
-
PEG-linker conjugate of interest
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate or citrate (B86180) buffer at desired acidic pH (e.g., pH 5.0, 5.5, 6.5)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Dissolve the PEG-linker conjugate in the respective buffer (pH 7.4 and acidic pH) to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by adding a neutralizing agent if necessary or by flash freezing.
-
HPLC Analysis: Analyze the samples by HPLC to separate the intact conjugate from the cleaved products.
-
Quantification: Quantify the peak areas corresponding to the intact conjugate and the released molecule.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the cleavage kinetics and calculate the half-life (t½) at each pH.
Protocol 2: Cathepsin B-Mediated Cleavage of Peptide Linkers
This protocol evaluates the enzymatic cleavage of peptide-based PEG linkers.
Materials:
-
PEG-peptide linker conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC or LC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: Add the PEG-peptide linker conjugate to the activated enzyme solution to start the reaction. A typical final concentration is in the micromolar range for the conjugate and nanomolar range for the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: Glutathione-Mediated Cleavage of Disulfide Linkers
This protocol assesses the stability of disulfide linkers in a reducing environment.
Materials:
-
PEG-disulfide linker conjugate
-
Phosphate buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
LC-MS system
Procedure:
-
Stock Solutions: Prepare a stock solution of the PEG-disulfide linker conjugate in PBS and a fresh stock solution of GSH in PBS.
-
Reaction Setup: In a microcentrifuge tube, mix the conjugate solution with the GSH stock solution to achieve the desired final GSH concentration (e.g., 5 µM for extracellular and 5-10 mM for intracellular simulation).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-course Analysis: At different time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the samples by LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point to determine the cleavage kinetics.
Visualizing Linker Cleavage Pathways
The following diagrams illustrate the fundamental mechanisms of cleavage for the different linker types.
Conclusion
The selection of a cleavable PEG linker is a multifaceted decision that requires careful consideration of the desired drug release mechanism, the target microenvironment, and the chemical properties of the conjugated molecule. Trityl-protected PEG linkers offer a unique advantage in their tunable acid-lability, allowing for the rational design of conjugates with tailored release profiles. However, hydrazone, peptide, and disulfide linkers each provide distinct and valuable mechanisms for controlled drug release. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the development of next-generation targeted therapeutics. By understanding the nuances of linker stability, drug developers can optimize the efficacy and safety of their bioconjugates, ultimately leading to more effective treatments.
References
A Head-to-Head Comparison: Trityl-PEG10-Azide vs. Maleimide-Based Linkers for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The choice of a linker is a critical decision in the development of antibody-drug conjugates (ADCs) and other antibody conjugates, profoundly influencing the stability, efficacy, and safety of the final product. This guide provides an objective comparison of two prominent linker technologies: the more recent Trityl-PEG10-Azide, which utilizes click chemistry, and the well-established maleimide-based linkers that react with thiols. This comparison is supported by experimental data to aid in the rational design of next-generation antibody conjugates.
Executive Summary
Maleimide-based linkers have been a mainstay in ADC development due to their high reactivity and selectivity for thiol groups. However, the stability of the resulting thioether bond has been a significant concern, with the potential for premature drug release via a retro-Michael reaction. In contrast, this compound, in conjunction with a suitable reaction partner, leverages the bioorthogonality and stability of click chemistry, offering a more controlled and stable conjugation. This guide will delve into the mechanisms, performance data, and experimental protocols for both linker types.
Mechanism of Action
Maleimide-Based Linkers
Maleimide (B117702) linkers react with free thiol groups, typically on cysteine residues of an antibody, through a Michael addition reaction.[1] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[1] The resulting thioether bond, however, is part of a thiosuccinimide ring which is susceptible to a retro-Michael reaction, leading to deconjugation.[2] To counteract this instability, strategies such as hydrolysis of the succinimide (B58015) ring have been developed to yield a more stable, ring-opened structure.[2]
This compound
This compound is a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer, a protected azide (B81097) group, and a trityl protecting group.[3] The trityl group can be removed under mild acidic conditions to reveal the azide. The azide group then reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with biological functional groups.
Performance Comparison: Data from Experimental Studies
The following tables summarize quantitative data from studies comparing the performance of maleimide-based and azide-alkyne cycloaddition ("click chemistry") conjugation methods. It is important to note that direct head-to-head comparisons for full-sized IgGs are limited, and some data is extrapolated from studies on antibody fragments (VHHs) and nanoparticle conjugation.
Table 1: Comparison of Conjugation Stoichiometry
| Feature | Maleimide-Thiol Conjugation | Azide-Alkyne "Click" Chemistry | Reference |
| Stoichiometry Control | Can result in heterogeneous products with multiple linker-payloads per antibody (multiple-to-one stoichiometry). | Allows for a more defined and controllable one-to-one stoichiometry. | |
| Reaction Products | Diverse reaction products are often observed. | Produces more defined and homogenous conjugates. |
Table 2: Stability of the Resulting Conjugate
| Linker Type | Model System | Incubation Conditions | % Intact Conjugate Remaining | Reference |
| Conventional Maleimide-based (Thioether) | ADC in human plasma | 7 days | ~50% | |
| N-aryl Maleimides (Improved Stability) | Cysteine-linked ADCs in thiol-containing buffer and serum | 7 days at 37°C | >80% | |
| Traditional N-alkyl Maleimides | Cysteine-linked ADCs in thiol-containing buffer and serum | 7 days at 37°C | 33-65% | |
| Maleamic Methyl Ester-based (Improved Stability) | Model molecule in presence of excess GSH | 21 days at 37°C | 98.2% | |
| Traditional Maleimide-based | Model molecule in presence of excess GSH | 21 days at 37°C | 90% |
Note: Direct comparative stability data for azide-linked conjugates under identical conditions was not available in the searched literature. However, the triazole linkage formed by click chemistry is known to be highly stable.
Table 3: Impact on Antibody Function
| Conjugation Method | Antibody Type | Impact on Antigen Binding | Key Observation | Reference |
| Maleimide-Thiol Conjugation | VHHs | Still specifically bind their cognate antigen. | Functional binding capacities can be lower compared to click chemistry. | |
| Azide-Alkyne "Click" Chemistry | VHHs | Still specifically bind their cognate antigen. | Functional binding capacities were at least equal to or better than maleimide-thiol conjugates. | |
| Thiol and Amine Conjugation | IgG1 mAbs | None of the conjugates exhibited altered antigen affinity. | Some impact on Fc receptor binding was observed depending on the conjugation site and linker. |
Experimental Protocols
Protocol 1: Antibody Conjugation with a Maleimide-Based Linker
This protocol is a general guideline for conjugating a maleimide-functionalized payload to an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized payload (e.g., Maleimide-PEG-Drug) dissolved in a compatible solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (optional, for interchain disulfides):
-
To the antibody solution, add a 10-fold molar excess of TCEP.
-
Incubate for 30 minutes at room temperature to reduce disulfide bonds and generate free thiols.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized payload to the reduced antibody solution. A 5 to 20-fold molar excess of the maleimide linker over the antibody is recommended as a starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine in a 2-fold molar excess to the maleimide compound to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the antibody conjugate using size-exclusion chromatography to remove excess payload, unreacted linker, and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Antibody Conjugation with this compound (via SPAAC)
This protocol outlines the steps for conjugating a payload to an antibody using this compound and a DBCO-functionalized payload. This is a two-step process involving the introduction of the azide moiety to the antibody, followed by the click chemistry reaction.
Step A: Introduction of the Azide Moiety to the Antibody
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.4)
-
This compound-NHS ester (or other amine-reactive azide linker) dissolved in DMSO
-
Purification system (e.g., dialysis or desalting column)
Procedure:
-
Antibody Modification:
-
Add a 10-fold molar excess of the this compound-NHS ester to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess azide linker by dialysis against PBS or by using a desalting column.
-
Step B: Deprotection and SPAAC Reaction
Materials:
-
Azide-modified antibody from Step A
-
Mild acidic buffer (e.g., 1% trifluoroacetic acid in water, to be optimized)
-
DBCO-functionalized payload dissolved in a compatible solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Trityl Deprotection:
-
Treat the azide-modified antibody with a mild acidic solution to remove the trityl protecting group. The reaction time and acid concentration should be carefully optimized to avoid antibody denaturation. A short exposure (e.g., a few minutes) at a low temperature is recommended as a starting point.
-
Immediately neutralize the solution with a suitable buffer (e.g., PBS, pH 7.4).
-
Purify the deprotected antibody-azide using a desalting column to remove the acid and the cleaved trityl group.
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized payload to the deprotected antibody-azide solution. A 3 to 10-fold molar excess of the DBCO-payload is recommended.
-
Incubate the reaction mixture for 6 to 18 hours at 37°C.
-
-
Purification:
-
Purify the final antibody conjugate using size-exclusion chromatography to remove the excess DBCO-payload.
-
-
Characterization:
-
Determine the DAR using appropriate analytical techniques.
-
Visualizing the Workflows
Maleimide-Based Conjugation Workflow
Caption: Workflow for antibody conjugation using a maleimide-based linker.
This compound Conjugation Workflow
Caption: Workflow for antibody conjugation using this compound via SPAAC.
Conclusion and Recommendations
The choice between this compound and maleimide-based linkers depends on the specific requirements of the antibody conjugate and the developmental goals.
-
Maleimide-based linkers offer a well-established, rapid, and efficient method for conjugating to native or engineered thiols. However, the potential for instability and premature drug release necessitates careful linker design and potentially the use of next-generation maleimides to ensure in vivo stability. This approach may be suitable for initial proof-of-concept studies or when rapid conjugation is a priority.
-
This compound and the associated click chemistry provide a more controlled and stable conjugation method, resulting in more homogeneous products. The bioorthogonality of the reaction minimizes side reactions and preserves antibody function. While the multi-step process, including the deprotection step, may be more complex, the resulting stable triazole linkage is a significant advantage for developing robust and safe therapeutics. This approach is highly recommended for late-stage development and clinical candidates where product homogeneity and stability are paramount.
Ultimately, the optimal linker strategy should be determined empirically, with careful consideration of the antibody, the payload, and the desired therapeutic outcome.
References
A Comparative Guide to Analytical Methods for Characterizing PEGylated Biopharmaceuticals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to biopharmaceuticals, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition.[1][2] However, the inherent heterogeneity of PEGylation presents significant analytical challenges.[1][3] A comprehensive characterization of PEGylated biopharmaceuticals is crucial for ensuring product quality, consistency, and efficacy.[1] This guide provides a comparative overview of the key analytical methods employed for this purpose, complete with data tables, experimental protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals.
Determining the Degree and Location of PEGylation
A critical aspect of characterizing PEGylated biopharmaceuticals is to determine the average number of PEG molecules conjugated to the protein (degree of PEGylation) and to identify the specific attachment sites. This information is vital for understanding the structure-activity relationship and for maintaining batch-to-batch consistency.
Key Analytical Techniques:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) techniques are fundamental for separating different PEGylated species.
-
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius, effectively distinguishing between non-PEGylated, mono-PEGylated, and multi-PEGylated forms.
-
Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity. The addition of PEG chains alters the protein's hydrophobicity, allowing for the separation of different PEGylated isomers.
-
Ion-Exchange Chromatography (IEX-HPLC) separates molecules based on their net charge. PEGylation can shield charged residues on the protein surface, leading to altered retention times on IEX columns and enabling the separation of positional isomers.
-
-
Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the intact PEGylated protein and its fragments, thereby confirming the degree of PEGylation.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for determining the average molecular weight and the degree of PEGylation.
-
Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), can provide information on the molecular weight of different PEGylated species and can be used to identify the sites of PEGylation through peptide mapping.
-
-
Electrophoretic Methods:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to visualize the increase in molecular weight upon PEGylation and to assess the purity of the conjugate.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to that of specific protein protons.
Comparison of Methods for Degree and Site of PEGylation Analysis
| Method | Principle | Information Provided | Advantages | Limitations |
| SEC-HPLC | Separation by hydrodynamic size | Degree of PEGylation (number of PEG chains) | Robust, good for quantifying different species | Limited resolution for large PEGs or complex mixtures |
| RP-HPLC | Separation by hydrophobicity | Separation of PEGylated isomers | High resolution | Can be challenging for very large or heterogeneous PEGs |
| IEX-HPLC | Separation by charge | Separation of positional isomers | Sensitive to changes in surface charge | PEG can shield charges, affecting separation |
| MALDI-TOF MS | Mass-to-charge ratio of ions | Average molecular weight, degree of PEGylation | High mass accuracy, fast | Can be difficult to ionize large PEGylated proteins |
| LC-MS | Separation followed by mass analysis | Molecular weight of species, site of PEGylation (peptide mapping) | High sensitivity and specificity | Data analysis can be complex |
| SDS-PAGE | Electrophoretic mobility by size | Purity, estimation of molecular weight | Simple, widely available | Low resolution, not quantitative |
| ¹H NMR | Nuclear magnetic resonance | Quantitative degree of PEGylation | Quantitative without standards | Requires high concentration, can have overlapping signals |
Assessing Purity and Stability
Ensuring the purity and stability of PEGylated biopharmaceuticals is critical for their safety and efficacy. Analytical methods are needed to detect and quantify impurities such as free PEG, un-PEGylated protein, and degradation products.
Key Analytical Techniques:
-
Size-Exclusion HPLC (SEC-HPLC): This is a primary method for quantifying high molecular weight aggregates and low molecular weight fragments, which are critical quality attributes for stability.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate and quantify process-related impurities and degradation products.
-
Cation Exchange Chromatography (CEX-HPLC): A stability-indicating method used to separate and monitor charge variants that can arise from degradation pathways like deamidation.
-
Charged Aerosol Detection (CAD): When coupled with HPLC, CAD can quantify analytes like PEG that lack a UV chromophore.
Comparison of Methods for Purity and Stability Analysis
| Method | Analyte(s) | Information Provided | Advantages | Limitations |
| SEC-HPLC with UV/RI Detection | Aggregates, fragments, free PEG | Purity, stability profile | Robust, quantitative for protein species and free PEG | Co-elution can be an issue |
| RP-HPLC | Impurities, degradation products | Purity profile | High resolving power | May require method development for specific products |
| CEX-HPLC | Charge variants | Stability profile, degradation pathways | Sensitive to chemical modifications affecting charge | PEG shielding can impact separation |
| HPLC-CAD | Free PEG, PEGylated species | Quantification of non-chromophoric compounds | Universal detection for non-volatile analytes | Response is not directly proportional to mass |
Characterizing Structure and Conformation
PEGylation can potentially alter the higher-order structure of a biopharmaceutical, which may impact its biological activity and stability. Therefore, it is essential to characterize the structural integrity of the PEGylated molecule.
Key Analytical Techniques:
-
Circular Dichroism (CD) Spectroscopy: Used to assess the secondary and tertiary structure of the protein component of the conjugate.
-
Fluorescence Spectroscopy: Can provide information on the local environment of aromatic amino acids, which can be sensitive to conformational changes upon PEGylation.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the PEGylated protein, providing information on its size and size distribution.
Comparison of Methods for Structural Analysis
| Method | Principle | Information Provided | Advantages | Limitations |
| Circular Dichroism | Differential absorption of circularly polarized light | Secondary and tertiary structure | Sensitive to conformational changes | PEG can interfere with the signal |
| Fluorescence Spectroscopy | Emission of light from excited fluorophores | Tertiary structure, conformational changes | High sensitivity | Limited to proteins with intrinsic fluorophores or labels |
| Dynamic Light Scattering | Fluctuation of scattered light intensity | Hydrodynamic size, size distribution | Fast, non-invasive | Sensitive to dust and aggregates, provides an average size |
Experimental Workflows and Logical Relationships
The characterization of a PEGylated biopharmaceutical typically involves a multi-step analytical workflow. The choice and sequence of methods depend on the specific information required.
Detailed Experimental Protocols
While specific protocols will vary depending on the biopharmaceutical and the PEG reagent used, the following provides a general outline for key techniques.
Protocol 1: Determination of Degree of PEGylation by SDS-PAGE
-
Sample Preparation: Prepare samples of the non-PEGylated protein standard, the PEGylated protein, and a molecular weight marker. Dilute all samples in sample loading buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Analysis: Compare the migration of the PEGylated protein bands to the non-PEGylated protein and the molecular weight marker to estimate the increase in molecular weight and the distribution of PEGylated species.
Protocol 2: Analysis of Purity by Size-Exclusion HPLC (SEC-HPLC)
-
System Preparation: Equilibrate the SEC-HPLC system, equipped with a suitable SEC column (e.g., with a pore size appropriate for the size of the PEGylated protein), with a mobile phase such as a phosphate-buffered saline solution at a constant flow rate.
-
Sample Preparation: Dilute the PEGylated biopharmaceutical sample to an appropriate concentration in the mobile phase.
-
Injection and Separation: Inject a defined volume of the sample onto the column. The separation is isocratic.
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins) and/or a refractive index (RI) detector for detecting free PEG.
-
Data Analysis: Integrate the peak areas of the monomer, aggregates, and fragments to determine the purity of the sample. A calibration curve with protein standards of known concentration can be used for quantification.
Protocol 3: Identification of PEGylation Site by LC-MS/MS Peptide Mapping
-
Enzymatic Digestion: Denature, reduce, and alkylate the PEGylated protein. Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
-
LC Separation: Separate the resulting peptides using RP-HPLC with a gradient elution.
-
MS and MS/MS Analysis: Analyze the eluting peptides using an ESI mass spectrometer. For each peptide ion, perform tandem MS (MS/MS) to obtain fragment ion spectra.
-
Data Analysis: Use bioinformatics software to search the MS/MS spectra against the protein sequence to identify the peptides. The presence of a mass shift corresponding to the PEG moiety on a specific peptide will identify the site of PEGylation.
Logical Relationships in Analytical Method Selection
The selection of analytical methods is a logical process driven by the specific questions being asked about the PEGylated biopharmaceutical.
References
Safety Operating Guide
Proper Disposal of Trityl-PEG10-Azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Trityl-PEG10-Azide is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is an organic azide (B81097), a class of compounds known for their potential reactivity and toxicity.[1] While the high molecular weight of this compound suggests a lower risk compared to smaller, more volatile azides, adherence to strict safety protocols is mandatory.[2]
Core Safety Principles
Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with organic azides:
-
Reactivity : Organic azides can be energetic compounds, sensitive to heat, light, friction, and pressure.[1]
-
Toxicity : The azide functional group is toxic, with effects similar to cyanide.[2] Exposure can occur through inhalation, ingestion, or skin absorption.
-
Reaction with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[3]
-
Heavy Metal Incompatibility : Azides can react with heavy metals, such as copper and lead often found in plumbing, to form highly shock-sensitive and explosive metal azides. For this reason, azide-containing solutions should never be disposed of down the drain.
-
Incompatible Solvents : Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should not be used with azides as they can form extremely unstable di- and tri-azidomethane.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment must be worn:
-
Chemical-resistant gloves (e.g., nitrile gloves).
-
Safety goggles or a face shield.
-
A laboratory coat.
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Chemical deactivation is a potential alternative for dilute inorganic azide solutions but is not the preferred primary route for this organic azide without specific institutional guidance.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weigh boats), and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Material : The container should be made of a material compatible with the waste, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap. Avoid using metal containers or caps (B75204) with metal liners.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The hazards associated with the waste (e.g., "Toxic," "Reactive") should also be clearly indicated.
Step 2: Waste Storage
-
Storage Location : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly acids and heavy metals.
-
Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Temperature : Store the waste at a cool and consistent temperature, away from direct sunlight and heat sources.
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow Institutional Procedures : Adhere to all institutional guidelines for hazardous waste disposal, which may include specific online forms or tagging procedures.
Quantitative Data Summary
For the safe handling and disposal of this compound and other organic azides, the following quantitative guidelines are recommended:
| Parameter | Guideline | Rationale |
| Working Concentration | As low as experimentally required | To minimize the volume and hazard of the waste generated. |
| Carbon to Nitrogen Ratio (C/N) | A higher C/N ratio generally indicates greater stability. For this compound, the high carbon content contributes to its relative stability compared to low molecular weight azides. | To assess the potential for explosive decomposition. Low C/N ratio azides are more hazardous. |
| pH of Waste Solutions | Neutral to slightly basic | To prevent the formation of highly toxic and explosive hydrazoic acid. |
| Storage Temperature | Cool, controlled room temperature or as specified by the manufacturer (-20°C for the pure compound). | To prevent thermal decomposition. |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general principles of handling and disposing of organic azides are well-established. The primary "protocol" for disposal is segregation as hazardous waste.
For dilute inorganic azide solutions (typically ≤5%), a common chemical deactivation method involves treatment with nitrous acid. This procedure should only be performed by trained personnel following a validated and institutionally approved Standard Operating Procedure (SOP).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Trityl-PEG10-Azide
Disclaimer: A specific Safety Data Sheet (SDS) for Trityl-PEG10-Azide was not located. The following guidance is based on the general safety protocols for handling organic azido (B1232118) compounds and information on the PEG (Polyethylene Glycol) component. It is imperative for researchers to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This compound is a compound containing an azide (B81097) functional group, which requires careful handling due to the potential for toxicity and explosive decomposition under certain conditions. The PEG component of the molecule generally has a low toxicity profile. This guide provides essential safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Data Presentation
Table 1: Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher concentrations, consider Silver Shield™ gloves worn under nitrile gloves. | Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles if there is a splash or explosion risk. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, consider disposable gowns or sleeves. | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if handling outside of a certified chemical fume hood or if aerosolization is possible. | Prevents inhalation of the compound. |
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Table 3: Disposal Plan
| Waste Type | Disposal Method |
| Solid Waste | Contaminated solid waste (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Quenching (for residual azide) | For residual azide in reaction mixtures, a quenching step is recommended. This involves the slow addition of a reducing agent, such as a freshly prepared solution of sodium nitrite (B80452) in an acidic medium, to convert the azide to nitrogen gas. This procedure must be performed in a chemical fume hood with appropriate shielding. |
Experimental Protocols
Safe Handling Protocol for this compound
-
Preparation and Area Setup:
-
Always work in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Cover the work surface with disposable absorbent pads.
-
Remove all unnecessary items from the work area.
-
Avoid the use of metal spatulas or other metal instruments to prevent the formation of shock-sensitive metal azides.[1] Use plastic or ceramic spatulas.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles and a face shield.
-
Don double nitrile gloves.
-
-
Handling and Weighing:
-
Handle this compound as a solid in a well-ventilated area, preferably within the fume hood.
-
If weighing the solid, do so in a disposable weigh boat.
-
When preparing solutions, slowly add the solvent to the solid to minimize dust or aerosol generation.
-
-
During the Experiment:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid heating the compound unless specifically required by the experimental protocol, and do so with extreme caution and appropriate shielding.
-
Prevent contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
Keep away from heavy metals and their salts.
-
-
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbed material into a designated hazardous waste container using non-metallic tools.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department.
-
-
-
Waste Disposal:
-
Collect all waste containing this compound in a designated hazardous waste container.
-
Label the container clearly with "Hazardous Waste" and the full chemical name.
-
If quenching is performed, follow a validated procedure for the destruction of organic azides, typically involving treatment with nitrous acid.
-
Arrange for waste pickup by your institution's EHS department.
-
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
